molecular formula C3H2O6P-3 B1232097 Phosphonatoenolpyruvate

Phosphonatoenolpyruvate

Cat. No.: B1232097
M. Wt: 165.02 g/mol
InChI Key: DTBNBXWJWCWCIK-UHFFFAOYSA-K
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Description

Definition and Fundamental Significance as a High-Energy Phosphate (B84403) Compound

Phosphoenolpyruvate (B93156) is best known as a high-energy phosphate compound, possessing the most energy-rich phosphate bond found in biological systems, with a standard free energy of hydrolysis of approximately -61.9 kJ/mol. wikipedia.org This high energy is attributed to its unique structure, specifically the phosphate group attached to an enol form of a 3-carbon compound. brainly.com The hydrolysis of this bond to form pyruvate (B1213749) is a highly exergonic reaction, meaning it releases a significant amount of energy. brainly.com This energy release is harnessed by cells to drive thermodynamically unfavorable reactions, most notably the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. wikipedia.org

The substantial energy release upon hydrolysis is due to several factors. The product, pyruvate, is more stable than PEP because it can exist in two tautomeric forms (keto and enol), whereas PEP is locked in the less stable enol form. Furthermore, the resulting inorganic phosphate (Pi) is resonance-stabilized. This inherent instability of the PEP molecule makes its phosphate group readily transferable, a key feature in its metabolic functions.

Historical Perspective on its Identification and Elucidation of Metabolic Roles

The discovery and understanding of phosphoenolpyruvate are intrinsically linked to the elucidation of the glycolytic pathway, a fundamental process of cellular respiration. In the early 20th century, scientists like Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas were instrumental in dissecting the ten-step process of glycolysis. numberanalytics.comnumberanalytics.combyjus.com Through their work, PEP was identified as a key intermediate.

The glycolytic pathway, often referred to as the Embden-Meyerhof-Parnas (EMP) pathway, was found to be a near-universal mechanism for glucose breakdown. numberanalytics.combyjus.com The identification of each intermediate, including PEP, and the enzymes that catalyze their transformations marked a significant milestone in biochemistry. numberanalytics.com Further research revealed that PEP was not just a fleeting intermediate but a critical junction point in metabolism, connecting glycolysis to other vital pathways. Its role in gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, highlighted its importance in metabolic regulation. libretexts.orgjackwestin.com

Structural Relationship to Key Metabolic Intermediates and Analogs

Phosphoenolpyruvate's structure is central to its function. It is a three-carbon molecule with a phosphate group attached to the second carbon, which is also involved in a double bond. This structure is closely related to other key three-carbon intermediates in glycolysis and gluconeogenesis.

Key Structural Relationships:

CompoundStructural FormulaKey Differences from PEP
Phosphoenolpyruvate (PEP) C=C(C(=O)O)OP(=O)(O)O-
Pyruvate CC(=O)C(=O)OLacks the phosphate group and the enol double bond; has a ketone group instead.
2-Phosphoglycerate C(C(C(=O)O)O)OP(=O)(O)OHas a single bond between the second and third carbons and a hydroxyl group on the third carbon, instead of the enol double bond.

The conversion between these molecules is catalyzed by specific enzymes. Enolase catalyzes the dehydration of 2-phosphoglycerate to form the high-energy enol-phosphate linkage in PEP. wikipedia.org Pyruvate kinase then catalyzes the irreversible transfer of the phosphate group from PEP to ADP, forming ATP and pyruvate. wikipedia.org

Scientists have synthesized various analogs of PEP to study the enzymes that utilize it. nih.gov These analogs often involve modifications to the phosphate or carboxylate groups. nih.gov For example, (Z)- and (E)-3-chloro-PEP are known inhibitors of several PEP-utilizing enzymes. nih.gov Other analogs, such as those with a chloromethylphosphonate function replacing the phosphate group, have been developed as potential irreversible inhibitors. nih.gov These studies have been crucial in understanding the structure-activity relationships of enzymes like pyruvate kinase and PEP carboxylase. nih.govresearchgate.net

Overview of Central Metabolic Pathways Involving Phosphoenolpyruvate

Phosphoenolpyruvate is a central hub in metabolism, participating in several key pathways:

Glycolysis: In the final step of glycolysis, PEP donates its high-energy phosphate group to ADP to produce ATP and pyruvate, a process known as substrate-level phosphorylation. wikipedia.org This is a major energy-yielding step of the pathway.

Gluconeogenesis: In the reverse pathway of glycolysis, PEP is synthesized from oxaloacetate in a reaction catalyzed by phosphoenolpyruvate carboxykinase (PEPCK). libretexts.orgjackwestin.com This is a key regulatory step in the synthesis of glucose.

Aromatic Amino Acid Biosynthesis (Shikimate Pathway): In plants, bacteria, and fungi, PEP is a precursor for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). wikipedia.orglongdom.org The pathway begins with the condensation of PEP and erythrose-4-phosphate. wikipedia.orglongdom.org

C4 and CAM Photosynthesis: In certain plants adapted to hot and dry environments, PEP serves as the initial acceptor of carbon dioxide. ebsco.comlibretexts.org The enzyme PEP carboxylase catalyzes the carboxylation of PEP to form oxaloacetate, a four-carbon compound. byjus.comwikipedia.org This mechanism allows for more efficient carbon fixation and reduces water loss. libretexts.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H2O6P-3

Molecular Weight

165.02 g/mol

IUPAC Name

2-phosphonatooxyprop-2-enoate

InChI

InChI=1S/C3H5O6P/c1-2(3(4)5)9-10(6,7)8/h1H2,(H,4,5)(H2,6,7,8)/p-3

InChI Key

DTBNBXWJWCWCIK-UHFFFAOYSA-K

SMILES

C=C(C(=O)[O-])OP(=O)([O-])[O-]

Canonical SMILES

C=C(C(=O)[O-])OP(=O)([O-])[O-]

Synonyms

Phosphoenolpyruvate

Origin of Product

United States

Enzymatic Transformations of Phosphonatoenolpyruvate Pep

Phosphoenolpyruvate (B93156) (PEP) Mutase (EC 5.4.2.9) and Phosphonate (B1237965) Biosynthesis

Phosphoenolpyruvate (PEP) mutase (EC 5.4.2.9), also known as PEP phosphomutase, catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP) to 3-phosphonopyruvate (B1263368) (P-pyr). ebi.ac.ukwikipedia.org This reaction is the committed and often rate-limiting step in the biosynthesis of a wide array of phosphonate-containing natural products, some of which exhibit potent antibiotic properties. ebi.ac.uknih.gov The formation of the C-P bond is thermodynamically challenging, and the equilibrium of the reaction actually favors PEP. wikipedia.org However, in biological systems, the reaction is driven forward by the subsequent, highly favorable decarboxylation of 3-phosphonopyruvate by phosphonopyruvate (B1221233) decarboxylase. wikipedia.org

Catalytic Mechanism: Dissociative and Associative Phosphoryl Transfer Mechanisms

The precise mechanism of the phosphoryl group transfer catalyzed by PEP mutase has been a subject of extensive investigation, with evidence pointing towards a dissociative mechanism, although an associative mechanism has also been considered. ebi.ac.ukwikipedia.org

The reaction involves the cleavage of the P-O bond of the enolic phosphate (B84403) in PEP and the subsequent formation of a new P-C bond at the C3 position of the pyruvate (B1213749) moiety. wikipedia.org Studies have shown that the reaction proceeds with retention of the stereochemical configuration at the phosphorus atom. acs.orgnih.gov

Dissociative Mechanism: This mechanism proposes a stepwise process where the phosphoryl group first dissociates from the enolpyruvate moiety to form a transient, highly reactive trigonal metaphosphate intermediate. ebi.ac.ukmdpi.com This is followed by the nucleophilic attack of the C3 atom of the pyruvate enolate on the metaphosphate to form 3-phosphonopyruvate. ebi.ac.uk This pathway is supported by the fact that a phosphoenzyme intermediate has not been detected, and mutations of residues that would be candidates for forming a covalent adduct only lead to a partial loss of function. wikipedia.org The structure of the enzyme complexed with a substrate analogue, sulfopyruvate, also supports a dissociative pathway. nih.gov In this model, the enzyme active site stabilizes the metaphosphate intermediate and the enolate of pyruvate, facilitating the subsequent C-P bond formation. ebi.ac.ukwikipedia.org

Associative Mechanism: This alternative mechanism suggests a direct nucleophilic attack of an active site residue, such as an aspartate, on the phosphorus atom of PEP. ebi.ac.uk This would lead to the formation of a pentacovalent phosphorane intermediate. Subsequent transfer of the phosphoryl group from the enzyme to the C3 of pyruvate would then yield the final product. ebi.ac.uk An initial proposal suggested Asp58 as a potential phosphoryl carrier in an associative mechanism. ebi.ac.uk

Direct experimental detection of the proposed trigonal metaphosphate intermediate in the PEP mutase reaction has been challenging due to its extremely short lifetime. researchgate.net However, its existence is inferred from a combination of structural, kinetic, and computational studies. ebi.ac.uknih.gov The dissociative mechanism hinges on the formation of this transient species. ebi.ac.ukmdpi.com The enzyme's active site is thought to provide a stabilized environment for this highly electrophilic intermediate, preventing its diffusion and promoting the subsequent reaction with the pyruvate enolate. ebi.ac.ukwikipedia.org The structure of the enzyme with a bound inhibitor is thought to mimic the reaction intermediate, minus the metaphosphate. researchgate.net

To gain deeper insight into the fleeting transition states of the reaction, researchers have employed sophisticated computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM). nih.govacs.org These studies model the electronic rearrangements within the active site (QM) while considering the influence of the surrounding protein and solvent (MM). nih.gov

Ab initio QM/MM simulations of the PEP mutase reaction support a dissociative pathway featuring a transition state with significant metaphosphate character. acs.orgscu.edu.cn These calculations suggest a concerted, yet asynchronous, process where the P-O bond cleavage is well advanced before the P-C bond formation begins. nih.gov The transition state is characterized as a planar trigonal metaphosphate-like structure, stabilized by an extensive network of hydrogen bonds within the active site. mdpi.comnih.govacs.org These computational models have been crucial in elucidating the nature of the high-energy transition state and rationalizing the catalytic strategy employed by the enzyme. acs.org

Identification and Characterization of Reaction Intermediates (e.g., trigonal metaphosphate intermediate)

Structural Biology of Phosphoenolpyruvate Mutase

The three-dimensional structure of PEP mutase, primarily from the blue mussel Mytilus edulis, has been extensively studied through X-ray crystallography, providing a detailed blueprint of its architecture and active site. wikipedia.orgnih.gov

PEP mutase exhibits a modified alpha/beta barrel fold, specifically a TIM barrel, which consists of eight parallel beta-strands forming the core of the barrel, surrounded by alpha-helices. wikipedia.orgnih.gov A distinctive feature of the PEP mutase structure is a phenomenon termed "helix swapping," where a helix from one subunit interacts with the beta barrel of an adjacent subunit, leading to the formation of a stable dimer. wikipedia.orgnih.gov These dimers can further associate to form a functional homotetramer. wikipedia.orgnih.gov

The active site is located in a central channel at the C-terminal end of the beta-strands. nih.govnih.gov A crucial aspect of the enzyme's function is a significant conformational change upon substrate binding. wikipedia.orgebi.ac.uk An active-site "gating" loop (residues 115-133) moves from an "open" conformation, which allows substrate entry and product release, to a "closed" conformation that shields the active site from the solvent during catalysis. wikipedia.orgrcsb.org

The enzyme requires a divalent metal ion, typically Mg²⁺, as a cofactor for activity. nih.gov The Mg²⁺ ion is located in the active site and plays a critical role in binding the substrate and stabilizing negative charges that develop during the reaction. nih.govresearchgate.net The crystal structure with the inhibitor oxalate (B1200264) bound shows the Mg²⁺ ion coordinated by oxygen atoms from the oxalate and specific amino acid residues. nih.govresearchgate.net

Structural FeatureDescriptionReference
Overall FoldModified alpha/beta barrel (TIM barrel) with 7 or 8 beta sheets. ebi.ac.ukwikipedia.orgnih.gov
Quaternary StructureHomotetramer formed by the association of two "helix-swapped" dimers. wikipedia.orgnih.gov
Active Site LocationCentral channel at the C-terminal ends of the beta-strands. nih.govnih.gov
Key Conformational ChangeA "gating" loop (residues 115-133) shields the active site from solvent upon substrate binding. wikipedia.orgrcsb.org
CofactorRequires a divalent metal ion, typically Mg²⁺. nih.gov

Site-directed mutagenesis and structural analyses have identified several key amino acid residues within the active site that are essential for substrate binding and catalysis. nih.govnih.govrcsb.org

The binding of the substrate, phosphoenolpyruvate, involves interactions with several residues. The carboxylate group of PEP is thought to interact with the side chain of Arg159 . nih.govresearchgate.net The phosphate group interacts with several residues that form a phosphate-binding pocket. ebi.ac.uk

The Mg²⁺ cofactor is coordinated by the side chains of several acidic residues, including Asp58 , Asp85 , Asp87 , and Glu114 , either directly or through bridging water molecules. nih.govresearchgate.net This coordination is crucial for correctly positioning the substrate and for stabilizing the negatively charged intermediates and transition states. ebi.ac.uk

Initially, Asp58 was proposed to act as a nucleophile in an associative mechanism. nih.govnih.gov However, subsequent studies, including the analysis of the D58A mutant and structural data of an enzyme-inhibitor complex, suggest that Asp58 is more likely involved in activating the phosphate group for dissociation in a dissociative mechanism. ebi.ac.ukwikipedia.orgrcsb.org

Other important residues include His190 , which, along with Arg159, is proposed to hold the phosphoryl group stationary during the reaction. nih.govrcsb.org Residues within the gating loop, such as Lys120 , Asn122 , and Leu124 , are also critical. rcsb.org Lys120 helps to mediate the coordination of the Mg²⁺ ion, while Asn122 and Leu124 are thought to surround the transferring phosphoryl group, protecting it from hydrolysis. rcsb.org

ResidueProposed RoleReference
Arg159Binds the carboxylate group of PEP and holds the phosphoryl group. wikipedia.orgnih.govrcsb.org
His190Holds the phosphoryl/metaphosphate group stationary. wikipedia.orgnih.govrcsb.org
Asp58Initially proposed as a nucleophile, now thought to activate the phosphate for dissociation. Coordinates Mg²⁺ via water. ebi.ac.uknih.govnih.gov
Asp85, Asp87, Glu114Coordinate the Mg²⁺ cofactor. ebi.ac.uknih.govresearchgate.net
Ser46, Gly47, Leu48Form an oxyanion hole to bind the substrate in the correct orientation. ebi.ac.ukresearchgate.net
Lys120, Asn122, Leu124Part of the "gating" loop; involved in Mg²⁺ coordination and shielding the reaction from solvent. rcsb.org
Crystal Structure Analysis (e.g., alpha-beta barrel architecture, cofactor binding sites)

Role of Phosphonatoenolpyruvate in P-C Bond Formation in Phosphonate Natural Products

Phosphoenolpyruvate (PEP) is a pivotal precursor in the biosynthesis of phosphonate natural products, a class of secondary metabolites characterized by a stable carbon-phosphorus (C-P) bond. nih.govhawaii.edu This bond formation is a thermodynamically unfavorable process, and in the majority of known phosphonate biosynthetic pathways, it is catalyzed by the enzyme phosphoenolpyruvate mutase (PEP mutase). nih.govresearchgate.net PEP mutase facilitates the intramolecular rearrangement of PEP to 3-phosphonopyruvate (PnPy), thereby establishing the foundational C-P linkage. nih.govebi.ac.uk

Kinetic Characterization of PEP Mutase Activity and Specificity

The enzymatic activity of PEP mutase has been characterized through steady-state kinetics. For the enzyme isolated from the mollusk Mytilus edulis, the kinetic constants for the conversion of phosphonopyruvate to phosphoenolpyruvate were determined at pH 7.5 and 25°C. nih.gov The catalytic rate constant (kcat) was measured to be 34 s⁻¹, with a Michaelis constant (Km) for phosphonopyruvate of 3 µM. nih.gov

PEP mutase exhibits a requirement for a divalent metal ion cofactor for its activity. nih.govwikipedia.org The enzyme from Mytilus edulis shows broad specificity for divalent metal ions, with Co²⁺, Mn²⁺, Zn²⁺, and Ni²⁺ all serving as activators, while Ca²⁺ does not support activity. nih.gov The Km for the essential cofactor Mg²⁺ was determined to be 4 µM. nih.gov

The pH-rate profile for the Mg²⁺-activated PEP mutase-catalyzed reaction indicates the involvement of at least two ionizable residues in catalysis. The activity is dependent on a protonated group with an apparent pKa of 8.3 and an unprotonated group with an apparent pKa of 7.7 for maximal activity. nih.gov

Table 1: Steady-State Kinetic Constants for Mytilus edulis PEP Mutase

Parameter Value Conditions
kcat 34 s⁻¹ pH 7.5, 25°C
Km (phosphonopyruvate) 3 µM pH 7.5, 25°C
Km (Mg²⁺) 4 µM pH 7.5, 25°C

Mutagenesis Studies to Elucidate Structure-Function Relationships

Site-directed mutagenesis studies have been instrumental in probing the structure-function relationships of PEP mutase. Based on the crystal structure of the Mytilus edulis enzyme complexed with a Mg(II)-oxalate inhibitor, several key active site residues were identified and targeted for mutagenesis. nih.govresearchgate.net These residues include D58, D85, D87, E114, and R159. nih.gov

Two models for PEP binding were proposed based on modeling studies. nih.govresearchgate.net Model A suggested that the carboxylate group of PEP interacts with R159, while the phosphoryl group is positioned near D58. Model B proposed that the phosphoryl group interacts with R159. nih.govresearchgate.net

Mutagenesis of these residues provided evidence supporting model A. The D58A mutant showed no detectable catalytic activity, suggesting a critical role for Asp58 in nucleophilic catalysis, likely involving phosphoryl transfer. nih.gov In contrast, the R159A, D85A, D87A, and E114A mutants retained low levels of catalytic activity. nih.gov These findings suggest that R159 is primarily involved in binding the carboxylate group of PEP, while D85, D87, and E114 are crucial for coordinating the Mg(II) cofactor. nih.gov These results argue against Model B, where R159 would mediate phosphoryl transfer. nih.gov

Table 2: Effect of Site-Directed Mutagenesis on PEP Mutase Activity

Mutant Proposed Function of Wild-Type Residue Observed Activity
D58A Nucleophilic catalysis (phosphoryl transfer) No detectable activity nih.gov
R159A PEP carboxylate group binding Low catalytic activity nih.gov
D85A Mg(II) binding Low catalytic activity nih.gov
D87A Mg(II) binding Low catalytic activity nih.gov
E114A Mg(II) binding Low catalytic activity nih.gov

Enolpyruvylshikimate 3-Phosphate Synthase (EPSP Synthase, EC 2.5.1.19) and Aromatic Amino Acid Biosynthesis

Catalytic Mechanism: Addition-Elimination Reaction and Tetrahedral Intermediate Formation

Enolpyruvylshikimate 3-phosphate (EPSP) synthase catalyzes the sixth step in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids in plants, bacteria, fungi, and some parasites. nih.govebi.ac.uknih.gov The enzyme facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 5-hydroxyl group of shikimate-3-phosphate (B1206780) (S3P). nih.govfigshare.com This reaction is chemically unusual as it involves the cleavage of the C-O bond of PEP, rather than the more common P-O bond cleavage seen in most other PEP-utilizing enzymes. nih.gov

The catalytic mechanism proceeds through an addition-elimination reaction. ebi.ac.ukfigshare.comresearchgate.net The reaction is initiated by the deprotonation of the 5-hydroxyl group of S3P by a basic residue in the active site. ebi.ac.uknih.govresearchgate.net The resulting alkoxide then performs a nucleophilic attack on the C2 carbon of PEP. ebi.ac.ukfigshare.com This is accompanied by the protonation of the C3 of PEP by an acidic residue, leading to the formation of a tetrahedral intermediate. ebi.ac.ukfigshare.com Subsequently, this intermediate collapses, eliminating inorganic phosphate and forming the product, 5-enolpyruvylshikimate-3-phosphate (EPSP). ebi.ac.uk The formation of this tetrahedral intermediate has been confirmed by trapping and X-ray crystallographic studies of mutant enzymes. pdbj.org

Structural Analysis of EPSP Synthase and Substrate Interactions

The three-dimensional structure of EPSP synthase reveals a two-domain architecture connected by flexible strands that act as a hinge. nih.govwikipedia.orgproteopedia.org The active site is located in the cleft between these two domains. nih.govproteopedia.org Upon binding of the substrate S3P, the enzyme undergoes a significant conformational change, where the two domains close around the substrate, forming a catalytically competent active site. nih.govnih.govproteopedia.org

X-ray crystallography has provided detailed insights into the interactions between EPSP synthase and its substrates. nih.govrcsb.org S3P is thought to bind initially to the second domain of the enzyme, which triggers the conformational change to the closed form. nih.gov In the closed conformation, specific amino acid residues from both domains contribute to the binding of both S3P and PEP and to catalysis. nih.govnih.gov For instance, in the E. coli enzyme, residues such as Arg132 and Glu349 form a salt bridge that stabilizes the closed conformation. nih.gov The binding of the substrates in the active site orients them for the subsequent chemical reaction. nih.gov

Mechanistic Basis of Glyphosate (B1671968) Inhibition of EPSP Synthase

Glyphosate, the active ingredient in the herbicide Roundup, is a potent and specific inhibitor of EPSP synthase. nih.govacs.org It acts as a competitive inhibitor with respect to phosphoenolpyruvate (PEP) and an uncompetitive inhibitor with respect to shikimate-3-phosphate (S3P). nih.govacs.org This indicates that glyphosate binds to the EPSP synthase•S3P complex. acs.org

Structural studies of the ternary complex of EPSP synthase, S3P, and glyphosate have revealed the molecular basis of this inhibition. nih.govrcsb.org Glyphosate binds to the active site in close proximity to S3P, occupying the binding site of the second substrate, PEP. nih.govrcsb.org It is proposed that glyphosate mimics a transition state or a tetrahedral intermediate of the reaction. nih.govwikipedia.org The binding of glyphosate to the EPSP synthase•S3P complex forms a stable ternary complex that is catalytically inactive, thereby blocking the shikimate pathway. nih.govacs.org This disruption of aromatic amino acid biosynthesis ultimately leads to the death of the plant. acs.orgalanplewis.com

Kinetic Parameters of Glyphosate Inhibition (K_i, K_m/K_i ratios)

Phosphoenolpyruvate (PEP) Carboxykinase (PEPCK, EC 4.1.1.32) in Gluconeogenesis and Carbon Metabolism

Phosphoenolpyruvate carboxykinase (PEPCK) is a key enzyme in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate precursors. wikipedia.orgcuni.czproteopedia.org It catalyzes the reversible decarboxylation and phosphorylation of oxaloacetate to form phosphoenolpyruvate. cuni.cznih.govnih.gov This reaction is a critical control point in carbon metabolism. cuni.cz

PEPCK facilitates the conversion of oxaloacetate to PEP, a rate-limiting step in gluconeogenesis. cuni.czebi.ac.ukebi.ac.uk The reaction involves the decarboxylation of oxaloacetate and the subsequent transfer of a phosphoryl group from a nucleotide triphosphate, typically GTP in mammals and ATP in many bacteria. wikipedia.orgebi.ac.ukebi.ac.uknih.gov The enzyme effectively reverses the highly exergonic reaction catalyzed by pyruvate kinase in glycolysis by stabilizing the unstable enolate intermediate of pyruvate formed during the decarboxylation of oxaloacetate. nih.gov This stabilization lowers the energetic barrier for the phosphoryl transfer to occur. nih.gov

The phosphoryl transfer mechanism in PEPCK is a direct, in-line displacement with associative qualities. nih.govasm.org The reaction proceeds through a trigonal bipyramidal transition state. nih.gov The mechanism involves the following key steps:

Oxaloacetate binds to the active site, coordinating with a divalent metal ion (M1), which promotes its decarboxylation to form a pyruvate enolate intermediate. asm.org

This enolate intermediate is stabilized by the electrostatic environment of the active site. nih.govasm.org

The enolate oxygen then performs a nucleophilic attack on the terminal (gamma) phosphate of the nucleotide triphosphate (GTP or ATP). ebi.ac.uk

This attack proceeds via an S_N2-like displacement, leading to the formation of PEP and the corresponding nucleotide diphosphate (B83284) (GDP or ADP). asm.org

Structural studies using metallofluoride analogs have provided significant insights into the transition state of this reaction. nih.gov

The structure of PEPCK reveals a deep active site cleft located between two domains. ebi.ac.uknih.gov Substrate binding induces a significant conformational change, closing the cleft and excluding solvent from the active site, which is crucial for catalysis. ebi.ac.uknih.gov

The active site contains binding sites for two divalent metal cations, typically Mn²⁺ and Mg²⁺, which are essential for activity. ebi.ac.uknih.govresearchgate.net

M1 Site: One cation (M1), preferably Mn²⁺, binds directly to the enzyme and is considered the active site cofactor. nih.govresearchgate.net It coordinates with oxaloacetate, positioning it for decarboxylation. nih.govasm.org

M2 Site: The second cation (M2) binds as a complex with the nucleotide triphosphate (e.g., Mg²⁺-GTP). nih.govresearchgate.net This M2-nucleotide complex is the catalytically competent form of the substrate. nih.gov The M2 ion helps to neutralize the negative charges on the phosphate groups of the nucleotide. ebi.ac.uk

The active site also features key amino acid residues, such as arginine, lysine (B10760008), and tyrosine, which contribute to an electrostatic environment tailored to stabilize the negatively charged substrates and the enolate intermediate. ebi.ac.uknih.gov For instance, arginine residues are positioned to interact with the carboxylate group of oxaloacetate, facilitating decarboxylation. ebi.ac.uk The positioning of these residues and the metal cofactors ensures the precise alignment of substrates for efficient phosphoryl transfer. nih.gov

Regulation of PEPCK Enzyme Synthesis and Degradation in Metabolic States

Phosphoenolpyruvate carboxykinase (PEPCK) is a critical enzyme that facilitates the conversion of oxaloacetate to phosphoenolpyruvate, a rate-limiting step in gluconeogenesis. oup.com The expression of the gene encoding PEPCK is tightly controlled by various dietary and hormonal signals, which in turn alter the synthesis of the enzyme. annualreviews.org

The synthesis and degradation of the PEPCK enzyme are intricately regulated in response to different metabolic states, primarily through hormonal control of its gene expression. annualreviews.orgufpel.edu.br Key hormones that influence PEPCK levels include glucagon (B607659), glucocorticoids, and insulin (B600854). ufpel.edu.bradtu.in

During periods of fasting, hormones like glucagon and glucocorticoids stimulate the transcription of the PEPCK gene. ufpel.edu.bradtu.in This leads to an increased synthesis of the PEPCK enzyme, thereby promoting gluconeogenesis to maintain blood glucose levels. ufpel.edu.br Conversely, upon feeding, the release of insulin dominantly represses the transcription of the PEPCK gene, even in the presence of stimulatory hormones. ufpel.edu.broup.com This repression is a rapid, protein synthesis-independent process. oup.com The activity of PEPCK is not typically regulated by allosteric means or post-translational modifications; instead, its activity is directly proportional to the amount of its mRNA, which is primarily controlled at the level of gene transcription. oup.comoup.com

The degradation of PEPCK is also a regulated process. For instance, in plants, the N-terminus of PEPCK can be targeted for proteolysis, a process influenced by pH. nih.gov In mammals, acetylation of PEPCK can target it for ubiquitylation and subsequent degradation by the proteasome. researchgate.net This provides another layer of control over the enzyme's abundance and, consequently, the rate of gluconeogenesis.

The intricate regulation of PEPCK synthesis and degradation is crucial for maintaining glucose homeostasis. ufpel.edu.bradtu.in Dysregulation of this process, particularly an overexpression of PEPCK, is associated with conditions like type 2 diabetes due to excessive hepatic glucose production. adtu.in

Table 1: Hormonal Regulation of PEPCK Gene Expression

HormoneMetabolic StateEffect on PEPCK Gene TranscriptionConsequence for PEPCK Levels
GlucagonFastingStimulationIncreased Synthesis
GlucocorticoidsFastingStimulationIncreased Synthesis
InsulinFedRepressionDecreased Synthesis

Other this compound-Interacting Enzymes and Regulatory Aspects

Beyond PEPCK, phosphoenolpyruvate interacts with and regulates several other key enzymes, playing a crucial role in the central carbon metabolism.

Phosphofructokinase (PFK) is a key regulatory enzyme in glycolysis, catalyzing the irreversible conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. nih.govwikipedia.org PEP acts as a potent allosteric inhibitor of PFK. nih.govwikipedia.orgresearchgate.net This inhibition is a classic example of feedback regulation, where a downstream product of a pathway inhibits an earlier, committed step.

When PEP levels are high, it binds to an allosteric site on PFK, which is distinct from the active site. proteopedia.org This binding induces a conformational change in the enzyme, shifting it from a high-activity "R" (relaxed) state to a low-activity "T" (tense) state. proteopedia.org In the T state, the enzyme's affinity for its substrate, fructose-6-phosphate, is significantly reduced, thereby slowing down the rate of glycolysis. nih.govnih.gov This mechanism prevents an excessive buildup of glycolytic intermediates and helps to coordinate the rates of glycolysis and other interconnected pathways.

The allosteric inhibition of PFK by PEP is a cooperative process. nih.gov The binding of one PEP molecule to a subunit of the tetrameric PFK enzyme increases the likelihood that the other subunits will also bind PEP and transition to the T state. nih.gov This results in a sigmoidal inhibition curve, allowing for a sensitive response to changes in PEP concentration. nih.gov

Table 2: Allosteric Regulation of Phosphofructokinase (PFK) by PEP

EffectorBinding SiteEnzyme State FavoredEffect on Fructose-6-Phosphate AffinityOverall Effect on PFK Activity
Phosphoenolpyruvate (PEP)Allosteric SiteT (tense) stateDecreasedInhibition
ADP, AMPAllosteric SiteR (relaxed) stateIncreasedActivation

One of the key reactions involving PEP in this context is catalyzed by pyruvate kinase (PK). wikipedia.orgwikipedia.org Pyruvate kinase catalyzes the transfer of the high-energy phosphate group from PEP to ADP, generating ATP and pyruvate. wikipedia.org This reaction is essentially irreversible under physiological conditions and serves as another important regulatory point in glycolysis. nih.gov

The activity of pyruvate kinase is itself subject to regulation. It is allosterically activated by fructose-1,6-bisphosphate, an earlier intermediate in glycolysis, in a feed-forward activation mechanism. wikipedia.orgresearchgate.net Conversely, high levels of ATP can allosterically inhibit pyruvate kinase, signaling that the cell has sufficient energy. wikipedia.org

Furthermore, PEP has been shown to be an inhibitor of triosephosphate isomerase (TPI), an enzyme that catalyzes the interconversion of dihydroxyacetone phosphate and glyceraldehyde-3-phosphate. royalsocietypublishing.org This inhibition by PEP represents a feedback loop that can modulate the flow of metabolites through the upper part of glycolysis. royalsocietypublishing.org

In certain photosynthetic organisms, particularly those utilizing C4 and CAM (Crassulacean Acid Metabolism) pathways, phosphoenolpyruvate plays a crucial role in the initial fixation of atmospheric carbon dioxide. byjus.comwikipedia.orgbyjus.com These pathways are adaptations to hot and dry environments and serve to concentrate CO2 around the enzyme RuBisCO, thereby minimizing photorespiration. wikipedia.orgwikipedia.org

In C4 plants, CO2 is first captured in the mesophyll cells by the enzyme phosphoenolpyruvate carboxylase (PEPC). byjus.combyjus.comwikipedia.org PEPC catalyzes the carboxylation of PEP to form the four-carbon compound oxaloacetate. byjus.comwikipedia.orgwikipedia.org This reaction is highly efficient as PEPC has a high affinity for bicarbonate (the hydrated form of CO2) and is not inhibited by oxygen, unlike RuBisCO. wikipedia.orgfiveable.me

The oxaloacetate is then converted to other four-carbon acids, such as malate (B86768) or aspartate, which are transported to the bundle sheath cells. byjus.comwikipedia.org Within the bundle sheath cells, these acids are decarboxylated, releasing CO2 which then enters the conventional C3 (Calvin) cycle for fixation by RuBisCO. byjus.comwikipedia.org The resulting three-carbon compound is transported back to the mesophyll cells to regenerate PEP, completing the cycle. wikipedia.org

CAM plants also utilize PEPC to fix CO2, but they do so temporally. wikipedia.orgbyjus.com To conserve water, their stomata open at night, and CO2 is fixed into organic acids via the PEPC-catalyzed carboxylation of PEP. wikipedia.orgbritannica.com These acids are stored in vacuoles overnight. During the day, with the stomata closed, the stored acids are decarboxylated, releasing CO2 for use in the Calvin cycle, which is powered by the light-dependent reactions of photosynthesis. byjus.combritannica.com

Metabolic Roles and Physiological Significance of Phosphonatoenolpyruvate

Central Role in Carbon Flow and Energy Metabolism

Phosphoenolpyruvate (B93156) stands at a metabolic crossroads, linking major pathways of carbon metabolism and directing the flow of carbon skeletons toward either energy production or biosynthesis. oup.comresearchgate.net Its concentration and flux are fundamental to understanding the intricate network of cellular metabolism. creative-proteomics.com

Integration into Core Metabolic Networks (e.g., Glycolysis, Gluconeogenesis, Shikimate Pathway, TCA cycle)

Phosphoenolpyruvate is a key intermediate in several core metabolic pathways found in a vast range of organisms, from bacteria to plants. creative-proteomics.comwikipedia.orgmdpi.com

Glycolysis: In the final step of glycolysis, PEP is converted to pyruvate (B1213749) by the enzyme pyruvate kinase. fiveable.mewikipedia.orgumaryland.edu This is a highly exergonic and typically irreversible reaction that generates a molecule of ATP. fiveable.mesemanticscholar.org This step is a major control point in the regulation of glycolytic flux. fiveable.me

Gluconeogenesis: During gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, PEP is formed from oxaloacetate. wikipedia.orgnih.gov This reaction is catalyzed by phosphoenolpyruvate carboxykinase (PEPCK) and is a rate-limiting step in this pathway. wikipedia.orgnih.gov This allows the cell to reverse the flow of carbon from the TCA cycle back towards glucose synthesis. oup.com

Shikimate Pathway: In plants, bacteria, fungi, and other organisms, PEP is a crucial substrate for the shikimate pathway. wikipedia.orgmdpi.com The pathway begins with the condensation of PEP and erythrose-4-phosphate, a reaction catalyzed by DAHP synthase, to produce 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). wikipedia.orgmdpi.com The shikimate pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds. wikipedia.org

Tricarboxylic Acid (TCA) Cycle: The PEP-pyruvate-oxaloacetate node represents a critical link between glycolysis/gluconeogenesis and the TCA cycle. oup.comsemanticscholar.org Pyruvate, formed from PEP, can be converted to acetyl-CoA, which enters the TCA cycle for complete oxidation. oup.com Conversely, TCA cycle intermediates like oxaloacetate can be used to generate PEP for gluconeogenesis. oup.comnih.gov In some bacteria and plants, phosphoenolpyruvate carboxylase (PEPC) catalyzes the carboxylation of PEP to form oxaloacetate, replenishing TCA cycle intermediates. mdpi.comresearchgate.net

Table 1: Key Enzymes and Reactions Involving Phosphoenolpyruvate in Core Metabolism

Metabolic PathwayEnzymeReactionSignificance
GlycolysisPyruvate Kinase (PK)Phosphoenolpyruvate + ADP → Pyruvate + ATPATP generation; key regulatory point. fiveable.mewikipedia.orgsemanticscholar.org
GluconeogenesisPhosphoenolpyruvate Carboxykinase (PEPCK)Oxaloacetate + GTP → Phosphoenolpyruvate + GDP + CO2Rate-limiting step in glucose synthesis from non-carbohydrate precursors. wikipedia.orgnih.gov
Shikimate PathwayDAHP SynthasePhosphoenolpyruvate + Erythrose-4-phosphate → DAHP + PiCommits carbon to the synthesis of aromatic amino acids. wikipedia.orgmdpi.com
Anaplerosis (TCA Cycle)Phosphoenolpyruvate Carboxylase (PEPC)Phosphoenolpyruvate + HCO3− → Oxaloacetate + PiReplenishes TCA cycle intermediates. mdpi.comresearchgate.net

Contribution to Cellular Energetics and ATP Generation

Phosphoenolpyruvate is distinguished by the high-energy phosphate (B84403) bond it contains, which has one of the highest standard free energies of hydrolysis among biological molecules (−61.9 kJ/mol). wikipedia.org This makes it a potent phosphoryl group donor for the synthesis of ATP. creative-proteomics.com

Microbial Metabolism of Phosphonate (B1237965) Compounds

Microorganisms have evolved sophisticated pathways to synthesize and metabolize phosphonates, a class of natural products characterized by a stable carbon-phosphorus (C-P) bond. frontiersin.orgmdpi.com These compounds often mimic phosphate esters or carboxylates, allowing them to act as potent inhibitors of essential enzymes. hawaii.edunih.gov

Biosynthesis of Natural Product Phosphonates in Microorganisms

The biosynthesis of virtually all known natural phosphonates begins with the same key step: the intramolecular rearrangement of the central metabolite phosphoenolpyruvate (PEP) into phosphonopyruvate (B1221233) (PnPy). frontiersin.orgfrontiersin.orgoup.com This reaction is catalyzed by the enzyme PEP mutase (also known as phosphoenolpyruvate phosphomutase). nih.govmicrobiologyresearch.org Because this rearrangement is thermodynamically unfavorable, it is always coupled to a subsequent, highly exergonic reaction that pulls the pathway forward. nih.govnih.gov

Following the initial formation of phosphonopyruvate (PnPy), a variety of enzymatic transformations lead to the vast structural diversity observed in phosphonate natural products. nih.govportlandpress.com These early branching points determine the core structure of the final molecule. microbiologyresearch.org

Common diversification strategies include:

Decarboxylation: The most common subsequent step is the decarboxylation of PnPy to phosphonoacetaldehyde (B103672) (PnAA) by the enzyme phosphonopyruvate decarboxylase. nih.govnih.govnih.gov PnAA can then be further modified, for instance, by reduction to 2-hydroxyethylphosphonate (2-HEP) or transamination to 2-aminoethylphosphonate (AEP), a common component of phosphonolipids. nih.govnih.gov

Reduction: In some pathways, PnPy is directly reduced to phosphonolactate. nih.govportlandpress.com This reaction, discovered in the valinophos pathway, represents a new branch point in phosphonate biosynthesis. nih.govacs.org

Transamination: PnPy can be directly transaminated to form phosphonoalanine. microbiologyresearch.orgportlandpress.com

Condensation: In the biosynthesis of compounds like fosfomycin (B1673569) and FR-900098, PnPy undergoes a condensation reaction with acetyl-CoA. nih.govportlandpress.com

Late-stage functionalization, often involving oxidative enzymes, further contributes to the structural richness of phosphonate natural products, catalyzing reactions like ring formations, rearrangements, and desaturations. portlandpress.com

Genomic and biochemical studies continue to uncover novel pathways for phosphonate biosynthesis. pnas.org A prime example is the recently elucidated pathway for valinophos, a phosphonopeptide. nih.govnih.gov This pathway revealed several previously unknown enzymatic transformations. nih.govacs.org

A key discovery in the valinophos pathway was a new coupling mechanism for the initial PEP mutase reaction. nih.gov Instead of the common decarboxylation of PnPy, the pathway utilizes a dedicated dehydrogenase to reduce PnPy to phosphonolactate. nih.govacs.orgnih.gov This reduction provides the thermodynamic driving force for the unfavorable PEP-to-PnPy rearrangement and establishes phosphonolactate as a new, fundamental branchpoint intermediate in phosphonate biosynthesis. nih.govacs.org The early steps of the pathway for another natural product, the herbicide phosphonothrixin, are identical to the valinophos pathway, suggesting this new route is an archetype for a broader branch of phosphonate biosynthesis. pnas.orgasm.org

Table 2: Examples of Early Branching Pathways in Phosphonate Biosynthesis

Initial PrecursorBranchpoint IntermediateKey Enzyme(s)Example Product Class
Phosphoenolpyruvate (PEP)Phosphonopyruvate (PnPy)PEP MutaseAll phosphonates (except K-26). nih.govnih.gov
Phosphonopyruvate (PnPy)Phosphonoacetaldehyde (PnAA)Phosphonopyruvate Decarboxylase2-Aminoethylphosphonate (AEP), Fosfomycin. nih.govnih.govnih.gov
Phosphonopyruvate (PnPy)Phosphonolactate (PnLac)PnPy Dehydrogenase (PepM coupling enzyme)Valinophos, Phosphonothrixin. nih.govacs.orgasm.org
Phosphonopyruvate (PnPy)Phosphonoalanine (PnAla)AminotransferasePhosphonoalanine-containing peptides. microbiologyresearch.orgportlandpress.com
Phosphonopyruvate (PnPy)2-PhosphonomethylmalatePhosphonomethylmalate SynthaseFR-900098. nih.govportlandpress.com
Diversification of Phosphonate Structures through Unique Enzymatic Transformations

Phosphonate Degradation Pathways (e.g., PhnWX, PhnWAY, C-P Lyase)

Phosphonates, compounds characterized by a stable carbon-phosphorus (C-P) bond, serve as a crucial phosphorus source for many microorganisms, especially in phosphate-limited environments. mdpi.com Bacteria have evolved several sophisticated enzymatic pathways to cleave this resilient bond and assimilate the liberated phosphate. While phosphoenolpyruvate (PEP) is the biosynthetic precursor to phosphonates, the degradation pathways act on the resulting phosphonate compounds. frontiersin.org Three of the most well-characterized degradation pathways are the PhnWX, PhnWAY, and the C-P lyase pathways. mdpi.comnih.gov

The PhnWX and PhnWAY pathways are primarily involved in the degradation of 2-aminoethylphosphonate (AEP), a common biogenic phosphonate. mdpi.comnih.gov Both pathways initiate with the transamination of AEP by the enzyme PhnW, which converts AEP into phosphonoacetaldehyde (PAA). mdpi.comnih.gov From this common intermediate, the pathways diverge:

In the PhnWX pathway , the enzyme phosphonoacetaldehyde hydrolase (PhnX), also known as phosphonatase, cleaves the C-P bond of PAA to produce acetaldehyde (B116499) and inorganic phosphate. frontiersin.orgnih.gov

In the PhnWAY pathway , PAA is first oxidized to phosphonoacetate by phosphonoacetaldehyde dehydrogenase (PhnY). Subsequently, phosphonoacetate hydrolase (PhnA) cleaves the C-P bond to yield acetate (B1210297) and inorganic phosphate. nih.gov

The C-P lyase pathway is a more versatile and complex system capable of degrading a broad range of phosphonates, including those with both substituted and unsubstituted alkyl groups. nih.govresearchgate.net This multi-enzyme complex, encoded by the phn operon (phnC to phnP in Escherichia coli), utilizes a radical-based mechanism for C-P bond cleavage. mdpi.comnih.gov The core catalytic machinery involves multiple protein components (encoded by phnG to phnM) that work in concert to bind the phosphonate substrate and facilitate the cleavage of the C-P bond, ultimately releasing an alkane and incorporating the phosphorus into the cell's metabolic pool. researchgate.netnih.gov The broad substrate specificity of the C-P lyase pathway makes it particularly important for the degradation of various naturally occurring and synthetic phosphonates. nih.gov

PathwayKey EnzymesPrimary Substrate(s)Cleavage Mechanism
PhnWX PhnW (transaminase), PhnX (hydrolase/phosphonatase)2-Aminoethylphosphonate (AEP)Hydrolytic
PhnWAY PhnW (transaminase), PhnY (dehydrogenase), PhnA (hydrolase)2-Aminoethylphosphonate (AEP)Oxidative-Hydrolytic
C-P Lyase PhnC-P multienzyme complexBroad range of alkyl- and arylphosphonatesRadical-based
Mechanisms of C-P Bond Cleavage by Bacterial Enzymes

The cleavage of the exceptionally stable carbon-phosphorus (C-P) bond by bacterial enzymes is a remarkable biochemical feat accomplished through diverse catalytic mechanisms. mdpi.com These mechanisms can be broadly categorized into hydrolytic, oxidative, and radical-based reactions. mdpi.com

Hydrolytic Cleavage: This mechanism is characteristic of enzymes like phosphonoacetaldehyde hydrolase (PhnX) and phosphonopyruvate hydrolase (PPH). frontiersin.orgwikipedia.org These hydrolases typically act on phosphonates that have a carbonyl group positioned beta to the phosphorus atom. hawaii.edu The presence of this electron-withdrawing group facilitates the nucleophilic attack on the phosphorus center. hawaii.edu In the case of PhnX, the mechanism involves the formation of a Schiff base intermediate between a lysine (B10760008) residue in the active site and the carbonyl group of phosphonoacetaldehyde. frontiersin.org This activates the C-P bond for cleavage by a water molecule. frontiersin.org Phosphonopyruvate hydrolase, which cleaves phosphonopyruvate to pyruvate and phosphate, is another key enzyme in this category and is crucial for the degradation of phosphonoalanine. acs.orgnih.gov

Oxidative Cleavage: A more recently discovered mechanism involves the oxidative cleavage of the C-P bond. This pathway is exemplified by the PhnY* and PhnZ enzyme system. mdpi.comhawaii.edu PhnY*, an α-ketoglutarate/Fe(II)-dependent dioxygenase, hydroxylates the carbon atom of the C-P bond. mdpi.com The resulting α-hydroxyphosphonate intermediate is then processed by a phosphohydrolase, PhnZ, which cleaves the now-weakened C-P bond to release phosphate and the corresponding aldehyde or ketone. hawaii.edu

Radical-based Cleavage: The C-P lyase complex employs a sophisticated radical mechanism to break the C-P bond in a wide array of phosphonates. nih.gov This ATP-dependent process is initiated by the attachment of the phosphonate to a ribose derivative. nih.gov A key step involves the S-adenosyl-L-methionine (SAM)-dependent radical cleavage of the C-P bond, catalyzed by the PhnJ component of the complex. hawaii.edu This reaction generates an alkane from the alkylphosphonate and a cyclic phosphate product that is further metabolized to release inorganic phosphate. nih.govhawaii.edu

Enzyme/SystemMechanismKey Features
Phosphonoacetaldehyde Hydrolase (PhnX)HydrolyticRequires a β-carbonyl group; forms a Schiff base intermediate. frontiersin.org
Phosphonopyruvate Hydrolase (PPH)HydrolyticActs on phosphonopyruvate; member of the PEP mutase/isocitrate lyase superfamily. acs.orgnih.gov
PhnY*/PhnZ SystemOxidativeTwo-enzyme system; involves hydroxylation of the α-carbon. mdpi.comhawaii.edu
C-P Lyase ComplexRadical-basedATP-dependent; utilizes a SAM-dependent radical mechanism; broad substrate specificity. nih.govhawaii.edu
Microbial Adaptation for Phosphorus Scavenging

In many natural environments, such as oceans and soils, the availability of inorganic phosphate (Pi), the preferred phosphorus source for most organisms, is extremely low. mdpi.com This scarcity represents a significant challenge for microbial growth and survival. To overcome this limitation, many bacteria have evolved sophisticated adaptive strategies to scavenge phosphorus from alternative sources, with phosphonates being a prominent example. mdpi.comfrontiersin.org

A primary adaptation is the ability to transport phosphonates from the external environment into the cell. Since biological membranes are generally impermeable to charged molecules like phosphonates, this process relies on dedicated transporter proteins. mdpi.com Bacterial gene clusters for phosphonate degradation frequently include genes encoding these transporters, which are often ATP-binding cassette (ABC) transporters. mdpi.com For instance, the phn operon of E. coli contains the phnCDE genes, which encode an ABC transporter specific for phosphonates. mdpi.com

The expression of phosphonate degradation pathways is another critical adaptive mechanism. In many bacteria, the genes encoding these pathways are tightly regulated and are induced only under conditions of phosphate starvation. frontiersin.org This regulation is often controlled by the Pho regulon, a global regulatory system that responds to extracellular phosphate levels. nih.gov When phosphate is scarce, the two-component system PhoR-PhoB is activated, leading to the transcription of genes required for scavenging alternative phosphorus sources, including the phn operon for C-P lyase. nih.gov This ensures that the cell only expends energy on producing these enzymes when they are most needed.

The diversity of phosphonate degradation pathways itself is an adaptation, allowing microbes to utilize a wide range of phosphonate compounds they might encounter. The broad substrate specificity of the C-P lyase complex is particularly advantageous, enabling bacteria to exploit both naturally produced and synthetic phosphonates as a phosphorus source. mdpi.com This metabolic flexibility provides a distinct competitive advantage in nutrient-depleted ecosystems. mdpi.com

Role of Phosphonatoenolpyruvate in Bacterial Metabolic Adaptation and Virulence

The ability of bacteria to adapt their metabolism in response to changing environmental conditions is fundamental to their survival and pathogenesis. nih.govnih.gov The metabolism of phosphonates, initiated by the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate, plays a significant role in this adaptive process, particularly in the context of nutrient limitation, which can be a key factor during host infection. nih.govmdpi.com

Metabolic flexibility is a hallmark of successful bacterial pathogens. nih.gov The capacity to utilize alternative nutrient sources, such as phosphonates for phosphorus, allows bacteria to thrive in the often nutrient-poor environments within a host. frontiersin.org For intracellular pathogens like Mycobacterium tuberculosis, the ability to scavenge essential nutrients from the host is directly linked to its virulence. mdpi.com While direct evidence linking this compound metabolism to the virulence of specific pathogens is an emerging area of research, the conservation of phosphonate metabolic pathways across many bacterial species suggests their importance in fitness and survival. frontiersin.org The synthesis of phosphonate-containing lipids and glycans, which can alter the bacterial cell surface, may also play a role in host-pathogen interactions, potentially influencing immune evasion or adhesion. nih.gov

Furthermore, the metabolic state of a bacterium is intricately linked to the expression of virulence factors. nih.govmdpi.com Metabolites can act as signaling molecules that regulate gene expression, including genes involved in pathogenesis. nih.gov The regulation of phosphonate metabolism by the Pho regulon, which also controls other stress response and virulence-associated genes in some bacteria, highlights this connection. nih.govmdpi.com Therefore, the metabolic adaptation to utilize phosphonates can be considered an integral part of the broader survival strategies that contribute to bacterial virulence. nih.gov

Regulation of Microbial Gene Expression by Phosphonate Availability

The expression of genes involved in phosphonate metabolism is tightly controlled in bacteria, ensuring that these pathways are activated only when necessary, primarily in response to phosphorus limitation. frontiersin.org This regulation occurs at the transcriptional level and is a classic example of how bacteria sense and adapt to their nutritional environment. nih.govuwa.edu.au

The central regulatory system governing phosphonate utilization in many bacteria is the Pho regulon . nih.gov This system is controlled by a two-component signal transduction pathway consisting of the sensor histidine kinase PhoR and the response regulator PhoP. nih.gov Under phosphate-replete conditions, PhoR is inactive. However, when inorganic phosphate (Pi) becomes scarce, PhoR autophosphorylates and then transfers the phosphoryl group to PhoP. nih.gov The phosphorylated form of PhoP (PhoP~P) acts as a transcriptional activator, binding to specific DNA sequences known as PHO boxes located in the promoter regions of Pho-regulated genes. nih.gov

The operons encoding phosphonate degradation pathways, such as the C-P lyase (phn) operon, are often members of the Pho regulon. frontiersin.orgresearchgate.net Consequently, their expression is induced under phosphate starvation. This ensures that the energetically expensive synthesis of the phosphonate degradation machinery is repressed when the preferred phosphorus source, Pi, is available.

In addition to the global control by the Pho regulon, some phosphonate degradation pathways are also subject to substrate-specific induction. researchgate.net This provides an additional layer of regulation, where the presence of the phosphonate substrate itself can enhance the expression of the necessary catabolic enzymes. This dual regulation allows for a finely tuned response to both the general phosphorus status of the cell and the availability of specific phosphonate compounds in the environment. In some cases, differential phosphorylation of the response regulator can lead to varied transcriptional outputs, allowing for a graded response to different levels of phosphate availability. plos.org

This compound in Plant Metabolism

While extensively studied in microbes, the role of phosphonates and their precursors in plant metabolism is an area of growing interest. Plants, like microbes, must adapt to various environmental stresses, and their metabolic responses are key to their survival and productivity. researchgate.netnih.gov

Response to Environmental Stress (e.g., Drought Stress and Metabolite Profiling)

Drought is a major environmental stress that significantly impacts plant growth and crop yield by affecting a range of physiological and biochemical processes. researchgate.netacs.org Plants respond to drought by reconfiguring their metabolism to cope with the stress, which involves changes in the levels of various metabolites. researchgate.netgoogle.com Metabolite profiling, or metabolomics, is a powerful tool used to identify and quantify these changes, providing insights into the mechanisms of stress tolerance. acs.org

A study involving non-targeted metabolomic profiling of wheat (Triticum aestivum L.) under post-anthesis drought stress identified changes in a large number of organic compounds. Among these, the study noted alterations in the levels of metabolites involved in the Krebs cycle, including pyruvate and a compound identified as This compound . This finding suggests that pathways involving this compound may be part of the plant's metabolic response to drought stress. The adjustment of central metabolic pathways is a crucial part of the acclimation process to water-limited conditions, helping the plant to manage energy production and osmotic balance. google.com The specific role and regulatory mechanisms of this compound in the broader context of the plant drought stress response warrant further investigation.

Role in Essential Amino Acid Synthesis in Plants

Phosphoenolpyruvate (PEP) is a pivotal precursor in the biosynthesis of the aromatic essential amino acids—phenylalanine, tyrosine, and tryptophan—within plants. wikipedia.org These amino acids are not only fundamental building blocks for protein synthesis but also serve as precursors for a vast array of secondary metabolites crucial for plant growth, development, and defense. The central metabolic route for the synthesis of these amino acids is the shikimate pathway, which is exclusively localized within the plastids. nih.gov

The entry point of PEP into this pathway is a critical regulatory step. Here, PEP condenses with erythrose 4-phosphate, a product of the pentose (B10789219) phosphate pathway, to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). sci-hub.se This reaction is catalyzed by the enzyme DAHP synthase (DAHPS). sci-hub.se The commitment of PEP to the shikimate pathway is a key metabolic decision, as PEP is also a substrate for other significant metabolic pathways, including glycolysis and fatty acid synthesis. nih.govmdpi.com

Following the initial condensation, a series of enzymatic reactions within the shikimate pathway convert DAHP to chorismate. sci-hub.se Chorismate is the last common intermediate for the three aromatic amino acids. At this branch point, the pathway diverges into three separate branches, each leading to the synthesis of phenylalanine, tyrosine, or tryptophan, respectively. sci-hub.se The synthesis of these amino acids from chorismate involves a distinct set of enzymes for each specific pathway. sci-hub.se

The regulation of the shikimate pathway is tightly controlled, often through feedback inhibition by the final products—the aromatic amino acids themselves. wikipedia.org This regulation ensures that the plant synthesizes these essential compounds in accordance with its metabolic needs, thereby conserving energy and resources. The availability of PEP within the plastids is a crucial factor influencing the rate of aromatic amino acid biosynthesis. nih.gov Plants have mechanisms to transport PEP from the cytosol into the plastids, ensuring a sufficient supply for the shikimate pathway and other plastid-localized biosynthetic processes. nih.gov

Key Enzymes and Intermediates in the Shikimate Pathway

The table below outlines the key enzymes and intermediates involved in the conversion of Phosphoenolpyruvate to Chorismate, the precursor for aromatic amino acid synthesis.

PrecursorEnzymeProduct
Phosphoenolpyruvate + Erythrose 4-phosphate3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS)3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)
3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)3-dehydroquinate synthase3-dehydroquinate
3-dehydroquinate3-dehydroquinate dehydratase3-dehydroshikimate
3-dehydroshikimateShikimate dehydrogenaseShikimate
ShikimateShikimate kinaseShikimate 3-phosphate
Shikimate 3-phosphate + Phosphoenolpyruvate5-enolpyruvylshikimate-3-phosphate synthase (EPSPS)5-enolpyruvylshikimate-3-phosphate (EPSP)
5-enolpyruvylshikimate-3-phosphate (EPSP)Chorismate synthaseChorismate

Advanced Research Methodologies for Phosphonatoenolpyruvate Studies

Spectroscopic Techniques for Mechanistic and Structural Elucidation

Spectroscopy is a powerful analytical tool for investigating the constituent elements and degradation state of materials. uctm.edu It encompasses a range of techniques that are crucial for identifying molecules and determining their structure and function. solubilityofthings.com Methods like Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), and Electron Nuclear Double Resonance (ENDOR) are particularly vital in the study of complex biomolecules and enzymatic reactions. solubilityofthings.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile method used for studying the structure and function of macromolecules, analyzing metabolism, and obtaining in vivo images. univr.it It operates by recording the magnetic properties of atomic nuclei, providing detailed information about molecular structure, dynamics, and the chemical environment of atoms within a molecule. univr.itresearchgate.net The non-invasive nature of NMR makes it particularly suitable for studying biological systems under near-native conditions. nih.gov

In-situ NMR, also referred to as in vivo NMR, allows for the real-time monitoring of metabolic and physiological parameters within living cells or fermentation media. caister.com This technique functions as a non-invasive sensor, simultaneously measuring concentrations, pH, and ion levels. caister.com Its non-invasive character offers a way to monitor biochemical reactions at an atomic level as they happen. nih.gov This is particularly advantageous for complex chemoenzymatic reactions, where it can be used to assess the integrity of reagents and the completion of each reaction step, thus avoiding more time-consuming debugging methods. nih.gov

The power of in-situ NMR lies in its ability to track reactions where molecules provide resolved signals that respond to chemical changes, leading to unambiguous spectroscopic signatures for each step. nih.gov For instance, it can be used to follow multi-enzyme, one-pot reactions that modify proteins. nih.gov While in-situ NMR has limitations in sensitivity, it has proven effective for monitoring various metabolic pathways. caister.com The development of specialized micro-reactor vessels and NMR micro-reactor technology has significantly improved its application in bioprocessing and metabolic engineering. caister.comnih.gov Challenges remain, such as potential interference from electrodes in electrochemical cells, but techniques like using a Faraday cage can mitigate these issues to obtain high-quality NMR signals. researchgate.net These advancements allow for the study of redox reactions in real-time and the identification of unstable intermediate species. researchgate.net

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including phosphonoenolpyruvate and its analogs. researchgate.net It provides definitive identification by establishing connections between nuclei within a molecule based on their distinct electronic environments and magnetic properties. researchgate.net The process typically involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.netipb.pt

Standard datasets for structure elucidation include 1D ¹H spectra, 2D Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra. hyphadiscovery.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are also employed to investigate through-space interactions between protons, which is critical for determining stereochemistry. ipb.pthyphadiscovery.com For organophosphorus compounds specifically, zero-field NMR has emerged as an alternative modality that provides unique information on J-coupling, which is useful for understanding the electronic structure and conformation of these molecules. nih.gov The increasing complexity of synthetic derivatives often necessitates the use of these advanced 1D and 2D NMR techniques for complete structural characterization. ipb.pt

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically suited for studying paramagnetic species, which are molecules containing unpaired electrons. This makes it an ideal method for investigating free radicals and many transition metal ions, which are often found at the active sites of metalloenzymes. EPR can provide detailed information about the geometric and electronic environment of these paramagnetic centers.

ENDOR spectroscopy is a related, higher-resolution technique often described as EPR-detected NMR. illinois.edu It measures the hyperfine couplings between unpaired electrons and neighboring nuclei with much greater precision than EPR alone. illinois.edu This allows for the detailed structural characterization of paramagnetic molecules and the determination of distances and orientations of atoms surrounding a paramagnetic center, such as a metal ion in an enzyme active site. illinois.educopernicus.org

Many enzymes utilize radical-based mechanisms in their catalytic cycles, where transient radical intermediates are formed. washington.edu EPR spectroscopy is a primary tool for detecting and characterizing these radical species. For example, in the reaction of pyruvate (B1213749):ferredoxin oxidoreductase (PFOR), a persistent radical intermediate was detected by EPR when the enzyme was incubated with its substrate, pyruvate, in the absence of coenzyme A. nih.gov This radical was identified as a one-electron oxidized, radical form of hydroxyethylidene-thiamine pyrophosphate (HE-TPP). nih.gov

By using various combinations of isotopically labeled substrates and coenzymes, EPR spectra can be analyzed to determine the distribution of the unpaired electron's spin density, which reveals the electronic structure of the radical. nih.govnih.gov In the case of the HE-TPP radical, EPR studies showed that the spin is delocalized onto the thiazolium sulfur and nitrogen atoms. nih.gov High-field EPR is particularly valuable as it can resolve the g-tensor of the radical, providing information about its chemical nature, protonation state, and conformation. washington.edu The study of these fleeting radical intermediates is crucial for understanding the detailed mechanisms of enzymatic reactions. washington.educhemrxiv.org

Metalloenzymes often feature one or more metal ions in their active sites that are essential for catalysis. nih.govelifesciences.org These metal ions can act as cofactors by stabilizing substrates, promoting nucleophilic attack, or facilitating electron transfer. elifesciences.orgnih.gov EPR and ENDOR spectroscopy are powerful techniques for probing the coordination environment of paramagnetic metal ions within these active sites. nih.gov

EPR studies can reveal changes in the metal ion's coordination sphere upon substrate binding. For instance, in L-ribulose-5-phosphate 4-epimerase, the EPR spectrum of the enzyme with Mn²⁺ showed a significant change upon the addition of the substrate, and further experiments indicated that three water molecules were in the coordination sphere of the Mn²⁺ in the absence of the substrate. wisc.edu This suggests that the substrate directly coordinates to the enzyme-bound metal ion. wisc.edu ENDOR spectroscopy provides even more detailed information, acting as a "ruler" to measure distances between the metal ion and nearby magnetic nuclei from the substrate or protein residues. illinois.edunih.gov This allows for a precise mapping of the active site structure and the interactions that are critical for the enzymatic mechanism. nih.govnih.gov Such studies have been instrumental in understanding the roles of metal ions in a wide range of enzymes, including cytochromes P450 and nitric oxide synthase. nih.govnih.gov

Characterization of Radical Intermediates in Enzymatic Cycles

UV-Vis, Infrared (IR), and Raman Spectroscopy for Conformational Dynamics and Reaction Kinetics

Spectroscopic techniques such as UV-Vis, Infrared (IR), and Raman spectroscopy are indispensable tools for investigating the conformational dynamics and reaction kinetics of phosphonatoenolpyruvate (PEPn). These methods provide detailed insights into the molecular structure, bonding, and the changes that occur during chemical transformations.

UV-Visible (UV-Vis) Spectroscopy is utilized to study electronic transitions within a molecule. For molecules like PEPn, which may not have strong chromophores in the visible region, UV spectroscopy can still provide valuable information. UV-Vis absorption spectroscopy can detect changes in the electronic environment of the molecule, which are indicative of conformational shifts or interactions with other molecules. nih.gov For instance, the binding of PEPn to an enzyme can be monitored by changes in the UV spectrum, providing data on binding kinetics and equilibrium. Advanced techniques like transient UV-Vis spectroscopy can be employed to follow fast structural changes, offering a window into the ultrafast dynamics of PEPn in various environments. uzh.ch

Infrared (IR) Spectroscopy probes the vibrational modes of molecules, which are highly sensitive to the molecular structure and bonding. numberanalytics.comstudymind.co.uk The IR spectrum of PEPn exhibits characteristic absorption bands corresponding to its various functional groups, such as the phosphate (B84403) (P-O), carboxylate (C=O), and vinyl (C=C) groups. Changes in the position and intensity of these bands can be used to monitor conformational changes and the progress of reactions involving PEPn. numberanalytics.com For example, the stretching frequency of the C=O bond is sensitive to its environment and can indicate the formation of hydrogen bonds or coordination to a metal ion. Time-resolved IR spectroscopy is a powerful technique for studying reaction kinetics by monitoring the changes in the IR spectrum over time, allowing for the identification of transient intermediates. numberanalytics.comrsc.org

Raman Spectroscopy , another vibrational spectroscopy technique, offers complementary information to IR spectroscopy. europeanpharmaceuticalreview.com It is particularly useful for studying aqueous solutions, as water is a weak Raman scatterer. spectroscopyonline.com Raman spectra can provide detailed information about the carbon skeleton and the phosphate group of PEPn. nih.gov By analyzing the Raman bands, researchers can gain insights into the conformational state of the molecule. theanalyticalscientist.comnih.gov For instance, changes in the Raman spectrum can indicate alterations in the dihedral angles of the PEPn backbone. Similar to IR spectroscopy, time-resolved Raman techniques can be used to study reaction dynamics and elucidate reaction mechanisms. nih.gov

Spectroscopic TechniqueInformation ObtainedApplications in PEPn Studies
UV-Vis Spectroscopy Electronic transitions, changes in electronic environment. nih.govMonitoring binding events, studying conformational changes upon interaction with enzymes or other molecules. uzh.ch
Infrared (IR) Spectroscopy Vibrational modes of functional groups (P-O, C=O, C=C). studymind.co.ukDetecting conformational changes, monitoring reaction kinetics, identifying intermediates. numberanalytics.comrsc.org
Raman Spectroscopy Vibrational modes, particularly of the carbon skeleton and phosphate group. nih.govStudying conformational states in aqueous solutions, investigating molecular interactions. spectroscopyonline.comtheanalyticalscientist.comnih.gov

X-ray Absorption Spectroscopy (XAS/EXAFS) for Metal Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of a specific absorbing atom within a molecule. berstructuralbioportal.org It is particularly valuable for studying the coordination environment of metal ions that interact with this compound in biological and chemical systems. XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govnih.gov

X-ray Absorption Near Edge Structure (XANES) , also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), provides information about the oxidation state and coordination geometry of the absorbing metal atom. nih.govnih.gov The energy and shape of the absorption edge are sensitive to the effective charge on the metal ion and the symmetry of its coordination environment. osti.gov By analyzing the XANES spectrum of a metal-PEPn complex, researchers can deduce the oxidation state of the metal and gain insights into the nature of the coordinating ligands. ims.ac.jp

Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillatory modulation of the absorption coefficient at energies above the absorption edge. mat-cs.com These oscillations arise from the scattering of the ejected photoelectron by neighboring atoms. nih.gov Analysis of the EXAFS region provides quantitative information about the local structure around the absorbing atom, including the number and type of neighboring atoms and their precise distances from the central atom. osti.govmat-cs.com For a metal ion coordinated to PEPn, EXAFS can determine the number of oxygen atoms from the phosphate and carboxylate groups of PEPn in the first coordination shell of the metal, as well as their bond lengths. nih.govmdpi.com This information is crucial for understanding the specific binding mode of PEPn to the metal center.

The combination of XANES and EXAFS provides a comprehensive picture of the metal coordination environment in PEPn complexes. researchgate.net This is particularly important for elucidating the mechanism of metalloenzymes that utilize PEPn as a substrate, as the coordination of the metal ion is often critical for catalytic activity.

XAS TechniqueInformation ProvidedApplication to Metal-PEPn Complexes
XANES Oxidation state, coordination geometry, and electronic structure of the metal ion. nih.govnih.govDetermining the oxidation state of the metal and the symmetry of its binding site with PEPn. osti.govims.ac.jp
EXAFS Number, type, and distance of neighboring atoms around the metal ion. osti.govmat-cs.comQuantifying the coordination number and bond distances between the metal and the oxygen atoms of PEPn's phosphate and carboxylate groups. nih.govmdpi.com

Mass Spectrometry-Based Metabolomics

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Profiling this compound Levels in Biological Systems

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has become a cornerstone technique in metabolomics for the comprehensive analysis of small molecules, including this compound (PEPn), in complex biological samples. mdpi.com This powerful analytical platform combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of modern mass spectrometers. waters.com

In a typical LC-HRMS workflow, a biological extract is first subjected to liquid chromatography, which separates the complex mixture of metabolites based on their physicochemical properties, such as polarity and size. chromatographyonline.com The separated metabolites then enter the mass spectrometer, which ionizes them and measures their mass-to-charge ratio (m/z) with high precision. The high resolution of the mass analyzer allows for the accurate determination of the elemental composition of the detected ions, which is crucial for the confident identification of metabolites like PEPn. researchgate.net

The use of LC-HRMS enables the creation of detailed metabolic profiles, providing a snapshot of the metabolic state of a biological system at a specific time point. By comparing the metabolic profiles of different experimental groups (e.g., control vs. treated), researchers can identify significant changes in the levels of various metabolites, including PEPn. scirp.org This approach has been successfully applied to study the metabolic responses of organisms to various stimuli, such as environmental stress or genetic modifications. scirp.org

ParameterDescription
Liquid Chromatography (LC) Separates metabolites in a complex mixture based on their physicochemical properties. chromatographyonline.com
High-Resolution Mass Spectrometry (HRMS) Accurately measures the mass-to-charge ratio of metabolites, enabling confident identification. researchgate.net
Metabolic Profiling Provides a comprehensive snapshot of the levels of numerous metabolites, including PEPn, in a biological sample. scirp.org

Applications in Tracking Metabolic Flux and Pathway Perturbations

Metabolomics studies using techniques like LC-HRMS are not limited to static measurements of metabolite levels. They can also be employed to investigate the dynamics of metabolic pathways, a field known as metabolic flux analysis (MFA). wikipedia.orgrsc.org MFA aims to quantify the rates of metabolic reactions within a cell, providing a dynamic view of cellular metabolism. vanderbilt.edu

By using isotopically labeled substrates (e.g., ¹³C-labeled glucose), researchers can trace the flow of atoms through metabolic pathways. plos.org The labeled atoms are incorporated into downstream metabolites, and the resulting isotopic labeling patterns can be measured by mass spectrometry. vanderbilt.edu This information, combined with stoichiometric models of metabolic networks, allows for the calculation of metabolic fluxes. nih.gov

Metabolic flux analysis has numerous applications in the study of PEPn-related pathways. For example, it can be used to:

Quantify the flux through glycolysis and gluconeogenesis, where PEPn is a key intermediate.

Identify metabolic bottlenecks by revealing reactions with low flux that may be limiting the production of a desired compound. wikipedia.org

Investigate the effects of genetic or environmental perturbations on metabolic pathways. nih.govnih.gov By comparing the flux maps of different conditions, researchers can understand how cells adapt their metabolism in response to changes. vanderbilt.edu For instance, studies have shown how various perturbations can lead to significant changes in pathways involving PEPn. nih.govnih.govmdpi.comfrontiersin.orgmedrxiv.org

These applications of metabolomics and metabolic flux analysis provide a systems-level understanding of the role of this compound in cellular metabolism.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) for Electronic Structure and Reaction Energies

Density Functional Theory (DFT) is a powerful computational quantum mechanical method used to investigate the electronic structure and properties of molecules. wikipedia.orgrsc.org It has become a widely used tool in computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.org DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more tractable than solving the many-electron Schrödinger equation directly. nih.gov

In the context of this compound (PEPn), DFT calculations can provide valuable insights into its electronic structure, which governs its reactivity. Key applications of DFT in studying PEPn include:

Calculation of Electronic Properties: DFT can be used to calculate various electronic properties of PEPn, such as the distribution of electron density, molecular orbital energies, and electrostatic potential. This information helps in understanding the reactive sites of the molecule and its potential for interaction with other species. nih.gov

Determination of Reaction Energies: DFT is a reliable method for calculating the energies of reactants, products, and transition states of chemical reactions. stackexchange.comnih.gov This allows for the determination of reaction enthalpies and activation energies, providing crucial information about the thermodynamics and kinetics of reactions involving PEPn. osti.govresearchgate.netimperial.ac.uk For example, DFT can be used to study the energetics of the enzymatic reactions in which PEPn participates, helping to elucidate the reaction mechanism.

Investigation of Molecular Geometries: DFT can be used to optimize the geometry of PEPn and its complexes, providing accurate information about bond lengths, bond angles, and dihedral angles. This is essential for understanding the conformational preferences of the molecule and how its structure changes upon binding to an enzyme or a metal ion.

While DFT is a powerful tool, the accuracy of the results depends on the choice of the exchange-correlation functional, which is an approximation to the exact functional. arxiv.org Therefore, it is often necessary to benchmark different functionals against experimental data or higher-level theoretical methods to ensure the reliability of the calculations. osti.gov

Application of DFTInformation Gained for PEPn
Electronic Structure Calculation Electron density distribution, molecular orbital energies, reactive sites. rsc.orgnih.gov
Reaction Energy Calculation Enthalpies and activation energies of reactions involving PEPn. stackexchange.comnih.govosti.govresearchgate.netimperial.ac.uk
Geometry Optimization Bond lengths, bond angles, and conformational preferences of PEPn and its complexes.

Molecular Dynamics (MD) Simulations for Protein-Ligand Interactions and Conformational Sampling

Molecular Dynamics (MD) simulations are powerful computational tools for investigating the dynamic nature of protein-ligand interactions and exploring the conformational landscapes of enzymes that bind this compound (PNP) and its structural analog, phosphoenolpyruvate (B93156) (PEP). These simulations provide insights into the time-dependent behavior of these molecular systems, which is often not fully captured by static experimental structures.

MD simulations have been employed to study the binding modes of PEP and its analogs within the active sites of various enzymes. For instance, simulations have been used to investigate the interactions of PEP and known bio-isosteric inhibitors with human pyruvate kinase M2 (hPKM2), aiming to understand the binding differences caused by substitutions and to propose new potential inhibitors. researchgate.net By simulating the dynamic behavior of the enzyme-ligand complex, researchers can identify key amino acid residues involved in binding and catalysis.

Furthermore, MD simulations are crucial for sampling the different conformations that a protein can adopt. This is particularly important for understanding the mechanisms of enzymes that undergo significant conformational changes during their catalytic cycles. nih.gov For example, combined Principal Component Analysis of extensive MD simulations has revealed that incomplete quenching of a breathing motion in the ligand-bound complex of the mesophilic Enzyme I homologue can destabilize the interaction with substrate analogs. nih.gov This highlights how protein dynamics can influence ligand selectivity. nih.govmdpi.com

The insights gained from MD simulations can guide the rational design of more potent and specific inhibitors. By understanding the dynamic interplay between the ligand and the protein, researchers can design molecules that better complement the conformational and energetic properties of the enzyme's active site. nih.gov

QM/MM Approaches for Simulating Complex Enzymatic Mechanisms

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that has become a cornerstone for studying enzymatic reactions involving this compound and its parent compound, phosphoenolpyruvate (PEP). mdpi.comnih.govnih.gov This approach combines the accuracy of quantum mechanics (QM) for the chemically reactive part of the system with the efficiency of molecular mechanics (MM) for the surrounding protein and solvent environment. mdpi.comresearchgate.net This dual-level treatment allows for the detailed investigation of bond-breaking and bond-forming processes within the vast and complex enzymatic environment. mdpi.comresearchgate.net

QM/MM simulations have been instrumental in elucidating the mechanisms of various PEP-utilizing enzymes. For instance, ab initio QM/MM studies on PEP mutase have suggested that the catalytic reaction proceeds through a concerted mechanism with a planar trigonal transition state resembling metaphosphate. mdpi.com This finding is consistent with experimental observations where a putative intermediate was not detected. mdpi.com Similarly, QM/MM methods have been applied to study the phosphoryl transfer reaction catalyzed by PEP mutase, revealing a dissociative metaphosphate transition state. acs.org

The application of QM/MM is not limited to understanding reaction mechanisms. It can also be used to refine enzyme structures, calculate pKa values, and predict spectroscopic properties. In the context of Mycobacterium tuberculosis, QM/MM and related quantum mechanical methods were used to analyze the structural determinants of efficient catalysis by PEP carboxykinase (Pck), highlighting the roles of specific amino acid residues and divalent cations in the enzyme's function. nih.gov

The general workflow for a QM/MM study of an enzymatic reaction involves several key steps:

System Setup: An initial model of the enzyme-substrate complex is prepared, often based on a high-resolution crystal structure. researchgate.net

Partitioning: The system is divided into a QM region (typically the substrate and key catalytic residues) and an MM region (the rest of the protein and solvent). nih.govresearchgate.net

Calculation: The energy and forces of the system are calculated using the combined QM/MM potential.

Simulation: The reaction pathway is explored using techniques like geometry optimization to locate transition states and intermediates, or molecular dynamics to simulate the reaction trajectory. acs.org

These simulations provide detailed energetic profiles of the reaction, helping to identify rate-determining steps and the roles of specific active site residues in catalysis. mdpi.comacs.org

Structural Biology and Protein Engineering

X-ray Crystallography for High-Resolution Enzyme-Substrate/Inhibitor Complexes

X-ray crystallography is a primary technique for determining the three-dimensional structures of enzymes at atomic resolution. mdpi.comnumberanalytics.comnih.gov This method has been invaluable in providing detailed snapshots of how this compound (PNP), as a stable analog of phosphoenolpyruvate (PEP), and other inhibitors bind to the active sites of various enzymes. researchgate.net

By crystallizing an enzyme in complex with PNP or another inhibitor, researchers can visualize the precise interactions between the ligand and the amino acid residues in the active site. numberanalytics.commigrationletters.com These high-resolution structures reveal key information about:

Binding Mode: The exact orientation and conformation of the inhibitor within the active site.

Key Interactions: Hydrogen bonds, electrostatic interactions, and van der Waals contacts that contribute to the binding affinity. pnas.orgacs.org

Conformational Changes: Any structural rearrangements in the enzyme that occur upon ligand binding. nih.gov

For example, the crystal structure of pyruvate phosphate dikinase in complex with phosphonopyruvate (B1221233) revealed the binding site for pyruvate/PEP and identified crucial residues for catalysis. researchgate.net Similarly, the structures of KDOPS synthase complexed with PEP and a mechanism-based inhibitor have provided insights into the enzyme's catalytic mechanism. The crystal structure of a phosphorylated form of Enzyme I from E. coli in a complex with Mg2+ and the inhibitor oxalate (B1200264) has provided a snapshot of a state relevant to phosphotransfer. nih.gov

The structural data obtained from X-ray crystallography is fundamental for understanding enzyme mechanism and for the rational design of new and more potent inhibitors. mdpi.commigrationletters.com

Table 1: Examples of PEP-Utilizing Enzymes Studied by X-ray Crystallography

EnzymeLigand(s)PDB ID(s) (Example)Key Findings
Pyruvate Phosphate DikinasePhosphonopyruvate, Mg2+1A2NRevealed the pyruvate/PEP binding site and key catalytic residues. researchgate.netalanplewis.com
KDOPS SynthasePEP, Mechanism-based inhibitor1FWW, 1FWRElucidated the binding mode of the substrate and inhibitor, suggesting a stepwise condensation mechanism.
Phosphoenolpyruvate CarboxykinaseGDP, Mn2+4RDT, 4RDUProvided insights into the regulation of enzyme activity by divalent cations and the role of a phenylalanine triad (B1167595) in nucleotide binding. nih.gov
Phosphonopyruvate HydrolaseMg2+, Oxalate, Phosphonopyruvate2P9E, 2P9F, 2P9GShowed the anchoring of substrate and inhibitor to the active site by Mg2+ and a disordered active site loop. acs.org
Enzyme IMg2+, Oxalate (mimicking phosphorylated state)1ZYMRevealed a conformation mimicking an intermediate after autophosphorylation, supporting a swiveling domain mechanism for phosphotransfer. nih.gov
5-enolpyruvylshikimate-3-phosphate synthaseShikimate-3-phosphate (B1206780), Glyphosate (B1671968)1G6SDetailed the interactions of the herbicide glyphosate with its target enzyme, providing a basis for understanding its inhibitory mechanism. alanplewis.com

This table is for illustrative purposes and is not exhaustive.

Rational Design and Directed Evolution for Modifying Enzyme Activity or Specificity

Protein engineering, through rational design and directed evolution, offers powerful strategies to modify the activity and specificity of enzymes that utilize this compound analogs or their natural substrate, phosphoenolpyruvate (PEP). nih.govnih.gov

Rational Design

Rational design involves making specific, targeted changes to an enzyme's amino acid sequence based on a detailed understanding of its structure and mechanism. nih.gov This approach relies heavily on high-resolution structural data, such as that obtained from X-ray crystallography, and computational modeling. nih.gov By identifying key residues in the active site or allosteric sites, researchers can introduce mutations to:

Enhance Catalytic Activity: For example, modifying residues that participate in substrate binding or transition state stabilization. nih.gov

Alter Substrate Specificity: Changing the size or chemical properties of the active site to favor a different substrate. nih.gov

Improve Stability: Introducing mutations that increase the enzyme's resistance to heat or chemical denaturation.

Site-directed mutagenesis has been used to probe the function of key residues in enzymes like C4 phosphoenolpyruvate carboxylase, identifying amino acids crucial for catalysis and regulation. nih.gov Rational design strategies have also been applied to engineer phosphotriesterases to alter their enantioselectivity towards certain organophosphotriesters by modifying the binding pocket. nih.gov

Directed Evolution

Directed evolution, in contrast to rational design, mimics the process of natural selection in the laboratory to evolve enzymes with desired properties, often without detailed knowledge of the enzyme's structure or mechanism. nih.govroche.com The general process involves:

Generation of a Mutant Library: Creating a large number of random mutations in the gene encoding the enzyme of interest. roche.com

Screening or Selection: Developing a high-throughput assay to identify enzyme variants with the desired improved property (e.g., increased activity, altered specificity). roche.comethz.ch

Iteration: Repeating the process of mutation and selection over several rounds to accumulate beneficial mutations and achieve the desired level of improvement. roche.com

Directed evolution has been successfully used to enhance the catalytic activity and thermostability of enzymes, including those relevant to industrial applications like plastic degradation. nih.gov This approach is particularly powerful for improving complex enzyme properties that are not easily addressed by rational design, such as solvent tolerance or resistance to inhibitors. nih.govroche.com For instance, a creative directed evolution strategy was used to enhance the low activity of E. coli 2-keto-3-deoxy-6-phosphogalactonate (KDPGal) aldolase (B8822740) for the condensation of D-erythrose 4-phosphate and pyruvate, a key reaction in a modified shikimate pathway. nih.gov Continuous directed evolution systems, like the yeast OrthoRep system, are now being used to rapidly evolve enzymes for applications in plant metabolic engineering. oup.com

Both rational design and directed evolution are complementary approaches that can be used to tailor the properties of PEP-utilizing enzymes for various applications in biotechnology and synthetic biology. nih.govnih.gov

Biotechnological and Biomedical Research Directions Focus on Research, Not Product Development

Enzyme Target Discovery and Inhibitor Design

Phosphonatoenolpyruvate-Binding Enzymes as Targets for Antibacterial or Herbicide Development

This compound (PEP) and its analogs are significant in the development of antibacterial agents and herbicides due to their ability to target and inhibit essential enzymes in metabolic pathways of bacteria and plants that are absent in mammals. This specificity makes these enzymes attractive targets for drug and herbicide discovery.

One of the most well-known targets is 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase , a key enzyme in the shikimate pathway responsible for the biosynthesis of aromatic amino acids in plants and various microorganisms. wikipedia.orgnih.govnih.gov The widely used herbicide glyphosate (B1671968) functions as a competitive inhibitor of EPSP synthase. wikipedia.org It acts as a transition state analog, binding to the enzyme-substrate complex and blocking the pathway, which ultimately leads to the organism's death due to a lack of essential aromatic amino acids. wikipedia.org The elucidation of the active site of EPSP synthase and the binding pattern of glyphosate has provided a roadmap for engineering new herbicides and herbicide-resistant crops. nih.govnih.gov

Another critical enzyme target is UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) , which catalyzes the first committed step in the biosynthesis of the bacterial cell wall. asm.orgzannavi.com The antibiotic fosfomycin (B1673569), a PEP analog, irreversibly inhibits MurA by covalently modifying a cysteine residue in the active site. asm.orgzannavi.com This inhibition disrupts peptidoglycan synthesis, leading to bacterial cell lysis and death. zannavi.com The essential nature of MurA for bacterial survival makes it a prime target for the development of new antibacterial drugs. zannavi.comdntb.gov.ua

The phosphoenolpyruvate (B93156):sugar phosphotransferase system (PTS) , found only in bacteria, is another potential target for novel antibacterial compounds. scispace.com The PTS is responsible for the uptake and phosphorylation of various sugars and plays a regulatory role in carbon metabolism. scispace.com Enzyme I (EI) of the PTS, which transfers a phosphoryl group from PEP to the phosphoryl carrier protein HPr, is a key component of this system. scispace.com Inhibitors targeting EI could disrupt bacterial sugar metabolism and associated regulatory functions. scispace.com

Research has also explored the potential of targeting enzymes in central carbon metabolism. For instance, studies on Stenotrophomonas maltophilia have shown that the inactivation of glycolytic enzymes in the Embden-Meyerhof-Parnas pathway can lead to fosfomycin resistance, highlighting the intricate link between central metabolism and antibiotic susceptibility. asm.orgnih.gov This suggests that enzymes within these central pathways could also be considered as potential, albeit more complex, antibacterial targets.

Design and Synthesis of this compound Analogs as Enzyme Inhibitors

The rational design and synthesis of this compound (PEP) analogs are a cornerstone of developing potent and specific enzyme inhibitors for therapeutic and agricultural applications. wikipedia.org This process often involves creating molecules that mimic the substrate or the transition state of the enzymatic reaction, leading to high-affinity binding and effective inhibition. wikipedia.org

A prevalent strategy is the creation of substrate analogs , where the chemical structure of the analog closely resembles that of the natural substrate, in this case, PEP. nih.gov These analogs compete with the natural substrate for binding to the enzyme's active site. nih.gov For example, synthetic analogs of pyruvate (B1213749), which is structurally related to PEP, have been shown to inhibit pyruvate dehydrogenase complex (PDHC) by competing with pyruvate for binding at the active site. nih.gov

Transition-state analogs are designed to resemble the high-energy transition state of the enzyme-catalyzed reaction. wikipedia.org Enzymes have a high affinity for the transition state, and thus, analogs that mimic this state can be very potent inhibitors. wikipedia.org The herbicide glyphosate, for instance, acts as a transition state analog inhibitor of EPSP synthase. wikipedia.org Similarly, researchers have designed and synthesized β-phospholactam analogs as transition-state mimics to inhibit metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov

The synthesis of these analogs often involves multi-step chemical processes. For instance, the synthesis of thioether analogs to inhibit AHL synthase, a key enzyme in bacterial quorum sensing, involves coupling alkyl halides with 5'-thioacetyl adenosine (B11128) acetal. chemrxiv.org Another example is the synthesis of benzothiazole-hydrazone derivatives as inhibitors of monoamine oxidase B (MAO-B), which involves creating a molecule with a benzothiazole (B30560) core, a linker, and an aromatic ring system. mdpi.com

The effectiveness of these synthetic analogs is then evaluated through various assays. For example, the inhibitory activity of newly synthesized benzothiazole compounds against human MAO-A and MAO-B was determined using an in vitro fluorometric method. mdpi.com The results showed that some of the synthesized compounds exhibited selective and significant inhibitory activity against hMAO-B. mdpi.com

The table below summarizes some examples of designed and synthesized enzyme inhibitors based on substrate or transition state analogy.

Inhibitor ClassTarget EnzymeDesign StrategyReference
Pyruvate AnalogsPyruvate Dehydrogenase Complex (PDHC)Substrate Analog nih.gov
Glyphosate5-enolpyruvylshikimate-3-phosphate (EPSP) synthaseTransition-State Analog wikipedia.org
β-PhospholactamsMetallo-β-lactamasesTransition-State Analog nih.gov
Thioether AnalogsAcylated Homoserine Lactone (AHL) SynthaseTransition-State Analog chemrxiv.org
Benzothiazole-hydrazonesMonoamine Oxidase B (MAO-B)Substrate Analog mdpi.com

Mechanistic Studies of Enzyme Inhibition by Synthetic Analogs

Understanding the mechanism of enzyme inhibition by synthetic analogs is crucial for the development of more effective and specific inhibitors. mdpi.com These studies delve into the molecular interactions between the inhibitor and the enzyme, providing insights into the basis of their inhibitory potency and selectivity. utexas.edu

Kinetic studies are a fundamental approach to elucidating inhibition mechanisms. These studies can determine whether an inhibitor is competitive, non-competitive, or uncompetitive, providing information about whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. wikipedia.org For example, kinetic analysis revealed that synthetic pyruvate analogs compete with pyruvate for binding to the active site of the pyruvate dehydrogenase complex (PDHC). nih.gov

Time-dependent inhibition studies can reveal whether an inhibitor acts via a slow-binding mechanism or forms a covalent bond with the enzyme. For instance, a β-phospholactam analog was found to be a time-dependent inhibitor of several metallo-β-lactamases, suggesting a slow-binding process or the formation of a covalently modified enzyme-inhibitor complex. nih.gov

Structural biology techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide atomic-level details of the enzyme-inhibitor complex. nih.gov These methods can reveal the precise binding mode of the inhibitor in the enzyme's active site and identify the key amino acid residues involved in the interaction. For example, X-ray crystallography has been instrumental in understanding how glyphosate binds to and inhibits EPSP synthase. nih.govnih.gov Similarly, NMR studies have been used to investigate the binding interactions between substrate analog inhibitors and phospholipase A2. nih.gov

Molecular modeling and computational docking studies complement experimental techniques by predicting the binding modes of inhibitors and estimating their binding affinities. mdpi.com These computational approaches can guide the design of new inhibitors with improved properties. Docking studies were used to analyze the binding modes of a potent benzothiazole-hydrazone inhibitor with the human MAO-B enzyme, revealing strong interactions with the active site. mdpi.com

The table below provides examples of mechanistic studies and the techniques employed to understand enzyme inhibition by synthetic analogs.

InhibitorTarget EnzymeMechanistic InsightTechnique(s)Reference
Pyruvate AnalogsPyruvate Dehydrogenase ComplexCompetitive inhibitionKinetic analysis nih.gov
β-PhospholactamMetallo-β-lactamasesTime-dependent inhibitionKinetic analysis nih.gov
GlyphosateEPSP SynthaseBinds to the PEP binding siteX-ray crystallography nih.gov
Benzothiazole-hydrazoneMAO-BStrong interaction with the active siteDocking studies mdpi.com
Substrate AnalogsPhospholipase A2Binding interactions in the enzyme-inhibitor complexNMR spectroscopy, Molecular modeling nih.gov

Metabolic Engineering for Bioproduction

Design of Recombinant Microorganisms for Modified Phosphonate (B1237965) Biosynthesis or Other Metabolite Production

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of desired chemicals. nrfhh.com Recombinant microorganisms, particularly Escherichia coli and Corynebacterium glutamicum, are frequently engineered for the production of a wide array of metabolites, including those derived from or related to this compound. mdpi.comnih.gov

A key strategy in metabolic engineering is the overexpression of genes encoding enzymes in the desired biosynthetic pathway. For instance, to improve the production of phenyllactic acid (PhLA) in E. coli, the genes aroGfbr and pheAfbr, which are crucial for the synthesis of the precursor phenylpyruvic acid, were overexpressed. frontiersin.org Similarly, for L-lysine production in Corynebacterium glutamicum, genes related to oxaloacetate and NADPH supply were overexpressed. hep.com.cn

Conversely, deleting or weakening genes in competing metabolic pathways can redirect the metabolic flux towards the target product. In the production of L-alanine, genes involved in competing pathways, such as those for acetate (B1210297) and lactate (B86563) formation, were deleted in E. coli to increase the yield of the desired amino acid. mdpi.com To enhance PhLA production, the tryptophan synthesis pathway was weakened to increase the metabolic flux towards phenylalanine, a precursor of PhLA. frontiersin.org

Introducing heterologous genes from other organisms is another powerful approach. For example, to enable Corynebacterium glutamicum to utilize fructose (B13574) more efficiently for L-lysine production, the fructokinase gene gmuE was heterologously expressed. hep.com.cn In another case, a gene encoding L-lactate dehydrogenase from Lactobacillus casei was introduced into an E. coli strain to facilitate the production of L-lactic acid. nrfhh.com

The modification of central metabolic pathways is often necessary to increase the supply of precursor metabolites. To boost the production of aromatic compounds derived from the shikimate pathway, which starts with phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), the central carbon metabolism of E. coli was engineered to enhance the availability of these precursors. frontiersin.orgfrontiersin.org This can involve modifying the phosphotransferase system (PTS) for glucose uptake to conserve PEP. researchgate.net

The table below showcases examples of recombinant microorganisms designed for the production of various metabolites.

Target ProductHost OrganismEngineering StrategyReference
Phenyllactic Acid (PhLA)Escherichia coliOverexpression of aroGfbr and pheAfbr; weakening of tryptophan pathway frontiersin.org
L-LysineCorynebacterium glutamicumOverexpression of genes for oxaloacetate and NADPH supply; heterologous expression of gmuE hep.com.cn
L-AlanineEscherichia coliDeletion of genes for competing byproducts (acetate, lactate) mdpi.com
L-Lactic AcidEscherichia coliIntroduction of L-lactate dehydrogenase gene from Lactobacillus casei nrfhh.com
Aromatic Amino AcidsEscherichia coliModification of central metabolism to increase PEP and E4P supply frontiersin.org

Optimization of Metabolic Flux through this compound-Related Pathways

Optimizing the metabolic flux through pathways involving this compound (PEP) is a critical aspect of metabolic engineering to maximize the production of desired compounds. This involves fine-tuning the rates of enzymatic reactions to channel carbon flow efficiently towards the target molecule while minimizing the formation of byproducts. asm.org

One major challenge in PEP-related pathways is the consumption of PEP by the phosphotransferase system (PTS) for glucose uptake in organisms like E. coli. researchgate.net To circumvent this, a common strategy is to replace the PTS with a PEP-independent glucose transport system. For instance, co-overexpression of glf, glk, pckA, and tktA in an E. coli strain with a disrupted PTS significantly enhanced the intracellular supply of PEP and erythrose-4-phosphate (E4P), leading to increased production of phenyllactic acid. frontiersin.org

Flux balance analysis and metabolic flux analysis are powerful computational and experimental tools used to understand and optimize metabolic networks. nih.gov These methods can identify bottlenecks and competing pathways, guiding the selection of genetic targets for modification. For example, metabolic flux analysis in E. coli revealed that under certain conditions, a significant portion of the carbon flux is diverted through the pentose (B10789219) phosphate (B84403) pathway and the TCA cycle, which can be modulated to improve product yields. asm.org

Knockout of specific genes can reroute metabolic flux. In pyruvate kinase-deficient E. coli, the flux is rerouted through PEP carboxylase and malic enzyme. nih.gov While this can be a response to a genetic modification, such rerouting can also be intentionally engineered to favor the production of specific metabolites.

The regulation of key enzymatic steps is also crucial. For example, the flux through the pentose phosphate pathway can be controlled by regulating the expression of 6-phosphogluconate dehydrogenase. asm.org Similarly, the activity of enzymes at the PEP-pyruvate-oxaloacetate node, such as PEP carboxylase, PEP carboxykinase, and pyruvate carboxylase, is tightly regulated and can be engineered to control the distribution of carbon flux between glycolysis, the TCA cycle, and biosynthetic pathways. mdpi.comasm.org

The table below highlights strategies for optimizing metabolic flux through PEP-related pathways.

Optimization StrategyTarget Pathway/EnzymeOrganismOutcomeReference
PTS ReplacementGlucose TransportEscherichia coliIncreased intracellular PEP and E4P supply frontiersin.org
Gene KnockoutPyruvate KinaseEscherichia coliRerouting of flux via PEP carboxylase and malic enzyme nih.gov
Regulation of Enzyme Expression6-Phosphogluconate DehydrogenaseEscherichia coliControl of flux through the pentose phosphate pathway asm.org
Engineering Key NodesPEP-Pyruvate-Oxaloacetate NodeEscherichia coli, Corynebacterium glutamicumControlled distribution of carbon flux mdpi.com

Fundamental Research in Natural Product Biosynthesis

Fundamental research into the biosynthesis of natural products containing the phosphonate functional group, which originates from this compound (a proposed isomer of phosphoenolpyruvate, though phosphonopyruvate (B1221233) is the direct product of PEP mutase), has unveiled a wealth of novel enzymatic chemistry and powerful strategies for discovering new bioactive molecules. nih.govfrontiersin.org These investigations expand our understanding of fundamental biochemistry and provide tools for uncovering compounds with significant biomedical potential. nih.gov

Elucidation of Unprecedented Enzymatic Transformations in Phosphonate Pathways

The study of phosphonate biosynthetic pathways is a fertile ground for discovering novel and often unprecedented enzymatic reactions. nih.gov These pathways feature a variety of unusual chemical transformations that are not typically observed in primary metabolism. nih.govunivie.ac.at The enzymes involved have evolved to manage the unique chemistry of the carbon-phosphorus (C-P) bond, leading to a diverse array of natural products. portlandpress.com

Investigations into these pathways have revealed several key types of novel enzymatic activities:

Unusual C-P Bond Cleavage and Formation: While the enzyme phosphoenolpyruvate (PEP) mutase catalyzes the key C-P bond-forming step, converting PEP to phosphonopyruvate (PnPy), other enzymes have evolved to cleave this exceptionally stable bond. nih.govfrontiersin.org For instance, the C-P lyase complex catalyzes the reductive cleavage of the C-P bond in unactivated phosphonates. nih.gov In contrast, oxidative cleavage mechanisms have also been discovered. The enzymes PhnY and PhnZ work in tandem to break the C-P bond; PhnY, an Fe(II)/α-ketoglutarate-dependent enzyme, hydroxylates the carbon adjacent to the phosphonate, and PhnZ, a dinuclear iron-dependent oxygenase, then catalyzes the oxidative cleavage to yield phosphate. nih.govportlandpress.com

Novel Rearrangements and Ring Formations: The biosynthesis of fosfomycin, a clinically important antibiotic, involves HppE, a non-heme mononuclear iron-dependent epoxidase that catalyzes the formation of the oxirane ring from (S)-2-hydroxypropylphosphonate. portlandpress.comnih.gov Another remarkable transformation is the conversion of 2-hydroxyethyl phosphonate (2-HEP) to hydroxymethylphosphonate (HMP) and formate, a reaction catalyzed by an enzyme that requires only ferrous ion and oxygen, demonstrating a unique rearrangement and C-C bond cleavage. nih.gov

New Branch Points in Biosynthesis: Research has identified new enzymatic reactions that create previously unknown branch points in phosphonate biosynthesis, leading to expanded structural diversity. nih.gov A significant discovery was the identification of a new bacterial route to produce L-phosphonoalanine through the transamination of phosphonopyruvate (PnPy), a reaction catalyzed by a pyridoxal (B1214274) 5'-phosphate dependent aminotransferase. portlandpress.comacs.orgnih.gov This finding was crucial as it explained the biosynthesis of phosphonoalamides, a family of phosphonopeptides. acs.orgnih.gov

The table below summarizes some of these unprecedented enzymatic transformations.

Enzyme/SystemSubstrateProduct(s)Transformation TypeSignificance
PhnY and PhnZ2-Aminoethylphosphonate (2-AEP)Phosphate and GlycineOxidative C-P Bond CleavageA novel, non-lytic mechanism for cleaving the stable C-P bond under phosphorus starvation conditions. nih.gov
HppE (HPP Epoxidase)(S)-2-hydroxypropylphosphonateFosfomycinEpoxidationAn unusual epoxidation reaction catalyzed by a non-heme iron-dependent peroxidase to form a clinically used antibiotic. nih.gov
PhpD2-Hydroxyethyl phosphonate (2-HEP)Hydroxymethylphosphonate (HMP) and FormateRearrangement and C-C Bond CleavageA novel rearrangement reaction that proceeds with only ferrous ion and oxygen as cofactors. nih.gov
PalB (Aminotransferase)Phosphonopyruvate (PnPy)L-Phosphonoalanine (PnAla)TransaminationA newly discovered biosynthetic route in bacteria, creating a key building block for phosphonopeptide natural products. portlandpress.comacs.orgnih.gov
C-P LyaseAlkylphosphonatesPhosphate and AlkaneReductive C-P Bond CleavageA complex and enigmatic multi-enzyme system that cleaves the C-P bond of unactivated phosphonates. nih.gov

These discoveries not only fill in the gaps in our understanding of how known phosphonates are made but also highlight the vast, unexplored catalytic potential within microbial metabolism. nih.govunivie.ac.at

Strategies for Discovery of Novel Bioactive Phosphonate Compounds

The high rediscovery rate of known compounds in traditional activity-based screening has spurred the development of new strategies for natural product discovery. pnas.org For phosphonates, genomics-based approaches have become particularly powerful due to the presence of conserved biosynthetic genes. nih.gov

Genome Mining: This is currently the most prominent strategy for discovering new phosphonate natural products. pnas.orgnih.gov The approach is based on identifying biosynthetic gene clusters (BGCs) in microbial genomes that are likely to produce phosphonates. acs.orgnih.gov

Principle: The search for BGCs is often anchored by a "marker gene." For phosphonates, the gene encoding phosphoenolpyruvate mutase (pepM), the enzyme responsible for the initial C-P bond formation, serves as an excellent diagnostic marker. nih.gov By scanning massive genomic and metagenomic datasets for pepM homologs, researchers can pinpoint organisms and specific BGCs with the potential to synthesize phosphonates. pnas.orgnih.gov

Application: This strategy allows researchers to bypass known chemistry and focus on uncharacterized BGCs, greatly increasing the probability of finding novel structures. pnas.org For example, a large-scale screen of 10,000 actinomycete genomes identified 278 strains containing phosphonate BGCs, which were classified into 64 distinct groups, 55 of which were predicted to produce unknown compounds. pnas.org This approach led to the discovery of the phosphonoalamides after a family of BGCs lacking known downstream processing enzymes was targeted. acs.orgnih.gov Similarly, the discovery of antimicrobial phosphonopeptides from Bacillus velezensis was guided by mining a contaminated genome dataset. asm.org

Metabologenomics: This strategy integrates genomic data with metabolic analysis to link genes to molecules and their functions more directly. cambridge.org

Principle: It combines the predictive power of genome mining with the analytical capabilities of techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. The unique C-P bond in phosphonates gives a characteristic signal in ³¹P-NMR spectra, allowing for their specific detection in complex metabolic extracts, even when the full structure is unknown. nih.govpnas.org

Application: After a promising BGC is identified, the producing organism can be cultivated under various conditions. The resulting metabolites are then analyzed using ³¹P-NMR or specialized mass spectrometry to detect phosphonate-containing molecules. This approach has been proposed as a viable strategy for identifying novel herbicides from plant-associated bacteria. cambridge.org

The table below outlines these modern strategies for phosphonate discovery.

StrategyPrincipleKey Tools/TechniquesExample of Application/Discovery
Genome MiningIdentification of phosphonate biosynthetic gene clusters (BGCs) using a marker gene.pepM gene homology searches, bioinformatics, comparative genomics.Discovery of phosphonoalamides by targeting novel BGCs in Streptomyces. acs.orgnih.gov Discovery of over 20 new phosphonates from a screen of 10,000 actinomycetes. pnas.org
MetabologenomicsLinking genomic potential (BGCs) with chemical analysis of metabolites to identify novel compounds and their bioactivity.Genome sequencing, ³¹P-NMR spectroscopy, mass spectrometry, heterologous expression.Proposed for the discovery of novel herbicides like pantaphos from plant-associated enterobacteria. cambridge.org Isolation of N-acetyl-2AEP and cyanophos (B165955) from S. regensis. nih.gov

These research directions, focused on elucidating enzymatic mechanisms and leveraging genomic data, are continuously expanding the known chemical space of phosphonate natural products and deepening our understanding of the biochemical logic that governs their formation. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key structural and functional distinctions between phosphonatoenolpyruvate (PEP) and its analogs (e.g., phosphoenolpyruvate)?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) and X-ray crystallography to compare molecular geometries and charge distributions. Computational tools like density functional theory (DFT) can model electronic properties. Note that this compound (ChEBI:58702) is a conjugate base, differing from phosphoenolpyruvic acid (ChEBI:44897) by protonation state, which affects reactivity in enzymatic pathways .

Q. How can researchers verify the purity of synthesized this compound?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV-Vis detection or mass spectrometry (MS) to identify impurities. Cross-validate with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Reference USP guidelines for buffer preparation and chromatographic system calibration .

Q. What standardized protocols exist for synthesizing this compound in laboratory settings?

  • Methodological Answer : Follow one-step synthesis routes using water as a solvent, as described in Kluger et al. (1984). Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields using kinetic studies under controlled pH and temperature .

Advanced Research Questions

Q. How do inconsistencies in cross-referencing this compound across pathway databases (e.g., ChEBI, SMPDB) impact pathway alignment?

  • Methodological Answer : Use ontology-driven integration tools to resolve identifier mismatches. For example, SMPDB annotates pyruvate as "pyruvic acid" (ChEBI:32816), while others use "pyruvate" (ChEBI:15361). Query ChEBI for conjugate acid/base relationships and apply semantic web frameworks to harmonize annotations .

Q. What experimental designs are optimal for studying this compound’s role in engineered metabolic pathways (e.g., 1,3-propanediol biosynthesis)?

  • Methodological Answer : Apply the PICOT framework to structure research questions:

  • P opulation: Engineered E. coli strains
  • I ntervention: this compound supplementation
  • C omparison: Wild-type vs. knockout strains
  • O utcome: Metabolite flux measured via LC-MS
  • T ime: 24-hour fermentation cycles
    Use kinetic modeling (e.g., Michaelis-Menten) to quantify pathway efficiency .

Q. How can researchers address contradictions in kinetic data for this compound-dependent enzymes?

  • Methodological Answer : Perform error analysis using the FINER criteria :

  • F easible: Replicate assays under standardized buffer conditions (e.g., phosphate-perchlorate).
  • N ovel: Compare datasets across pH gradients to identify protonation-dependent activity shifts.
  • E thical: Disclose instrument calibration margins (e.g., ±5% for spectrophotometers).
  • R elevant: Publish raw data tables in appendices to enable meta-analysis .

Q. What advanced analytical techniques resolve this compound’s interaction with metal ions in catalytic cycles?

  • Methodological Answer : Use extended X-ray absorption fine structure (EXAFS) spectroscopy to probe metal-ligand coordination. Couple with stopped-flow spectroscopy to capture transient intermediates. Validate with quantum mechanics/molecular mechanics (QM/MM) simulations .

Data Presentation Guidelines

  • Tables : Include processed data critical to the research question (e.g., kinetic constants, HPLC retention times). Raw data should be archived in supplemental materials .
  • Figures : Annotate chromatograms with peak assignments (e.g., this compound vs. byproducts) and error bars for replicate measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.